Ractopamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048378 | |
| Record name | Ractopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97825-25-7 | |
| Record name | Ractopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ractopamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ractopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RACTOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pharmacokinetics and metabolism of ractopamine in swine
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ractopamine in Swine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a beta-adrenergic agonist, is utilized in the swine industry to enhance protein accretion, improve feed efficiency, and increase carcass leanness. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing its use and ensuring food safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in swine, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Pharmacokinetics
This compound hydrochloride is rapidly absorbed following oral administration in swine, with peak plasma concentrations generally observed between 0.5 and 2 hours after dosing.[1] The elimination half-life of this compound in pigs is approximately 6 to 7 hours.[1]
Absorption and Distribution
Following oral administration, this compound is readily absorbed from the gastrointestinal tract. Studies using radiolabeled this compound have shown its extensive and rapid distribution to various tissues.[1] Despite its distribution to muscle tissue where it exerts its primary effects, this compound exhibits low lipophilicity, resulting in no detectable residues in fat.[1]
Metabolism
The metabolic fate of this compound in swine is similar to that in other species, including humans.[2] The primary route of metabolism involves the conjugation of the parent molecule to form monoglucuronide and monosulfate metabolites. These conjugation reactions, occurring primarily in the liver, render the compound more water-soluble, facilitating its excretion. In swine, the major metabolites are three distinct monoglucuronides.
Excretion
The primary route of this compound excretion in swine is via the urine. Studies with radiolabeled this compound have demonstrated that approximately 88% of an oral dose is excreted in the urine within seven days, with an additional 9% recovered in the feces. The rapid metabolism and excretion of this compound result in a short withdrawal period for swine administered the compound.
Quantitative Pharmacokinetic and Residue Data
The following tables summarize key quantitative data on the pharmacokinetics and tissue residues of this compound in swine.
Table 1: Pharmacokinetic Parameters of this compound in Swine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | |
| Elimination Half-Life (t1/2) | 6 - 7 hours |
Table 2: this compound Residue Concentrations in Swine Tissues After 28 Days of Dietary Administration (18 mg/kg feed)
| Tissue | Residue Concentration at Day 7 of Feeding | Reference |
| Urine | 650.06 ng/mL | |
| Kidney | 169.27 ng/g | |
| Liver | 46.09 ng/g | |
| Muscle | 4.94 ng/g | |
| Fat | 3.28 ng/g | |
| Serum | 7.48 ng/mL |
Table 3: Depletion of Parent this compound from Swine Liver and Kidney After Withdrawal from a Diet Containing 20 mg/kg this compound for 7 Days
| Tissue | % Parent this compound of Total Residue (12h Withdrawal) | % Parent this compound of Total Residue (24h Withdrawal) | % Parent this compound of Total Residue (72h Withdrawal) | Reference |
| Liver | 52% | 14.1% | 3.6% | |
| Kidney | 28-30% | 27.5% | 3% |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Determination of this compound Residues in Swine Tissues by HPLC with Fluorescence Detection (HPLC-FLD)
This method is commonly used for the quantification of this compound in various biological matrices.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., liver, kidney, muscle).
-
Perform an enzymatic hydrolysis step using β-glucuronidase/aryl-sulfatase to deconjugate this compound metabolites back to the parent compound. This is a critical step as a significant portion of this compound is present as conjugates in tissues.
-
Extract this compound from the homogenized and hydrolyzed tissue using an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in an appropriate buffer.
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the this compound from the cartridge using a suitable solvent, often a mixture of methanol and a weak base.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-FLD Analysis:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Fluorescence Detection: Excitation and emission wavelengths are set to optimize the detection of this compound (e.g., Ex: 225 nm, Em: 305 nm).
-
Quantification: A calibration curve is generated using this compound standards of known concentrations to quantify the amount of this compound in the samples.
-
Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method for the confirmation of this compound residues.
-
Sample Preparation: The sample preparation steps, including homogenization, hydrolysis, and SPE cleanup, are similar to those for HPLC-FLD.
-
LC-MS/MS Analysis:
-
LC System: A liquid chromatography system capable of delivering precise gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification. For example, the transition of the protonated molecule [M+H]+ at m/z 302.2 to specific product ions is monitored.
-
Internal Standard: An isotopically labeled internal standard, such as this compound-d3, is often used to improve the accuracy and precision of quantification.
-
Visualization of Signaling Pathways and Workflows
This compound-Induced Beta-Adrenergic Signaling Pathway in Swine Skeletal Muscle
The anabolic effects of this compound in swine skeletal muscle are primarily mediated through the beta-adrenergic signaling pathway. This compound binds to beta-adrenergic receptors (predominantly the beta-2 subtype) on the surface of muscle cells. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to increased protein synthesis and reduced protein degradation, ultimately resulting in muscle hypertrophy.
Caption: this compound signaling pathway in swine skeletal muscle.
Experimental Workflow for this compound Residue Analysis
The following diagram illustrates the general workflow for the analysis of this compound residues in swine tissues.
Caption: Workflow for this compound residue analysis in swine tissues.
Conclusion
The pharmacokinetics of this compound in swine are characterized by rapid absorption, extensive distribution to tissues, and efficient metabolism and excretion. The primary metabolic pathway involves the formation of glucuronide and sulfate conjugates, which are then eliminated primarily through the urine. This comprehensive understanding of this compound's ADME profile is essential for its responsible use in swine production and for the development of effective residue monitoring programs. The provided experimental protocols and pathway visualizations serve as valuable resources for researchers and professionals in the field.
References
The Cellular Mechanisms of Ractopamine in Enhancing Muscle Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ractopamine, a β-adrenergic agonist, is a widely utilized feed additive in the livestock industry to promote lean muscle mass accretion. Its efficacy stems from a direct influence on cellular signaling pathways within skeletal muscle, leading to an increased rate of protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on muscle protein synthesis, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades.
Introduction
The modulation of skeletal muscle mass is a critical area of research with implications for agriculture, human health, and therapeutic development. This compound hydrochloride, a phenethanolamine, serves as a potent tool for enhancing protein accretion in livestock by redirecting nutrients away from fat deposition and towards lean muscle growth.[1] The primary mode of action involves the stimulation of specific cellular signaling pathways that culminate in an elevated rate of muscle protein synthesis.[2][3][4][5] This document will delve into the core cellular and molecular effects of this compound on muscle protein synthesis, providing a technical foundation for researchers in the field.
Core Signaling Pathways
This compound exerts its physiological effects primarily through its interaction with β-adrenergic receptors on the surface of muscle cells. While traditionally considered a β1-agonist, evidence suggests it can also interact with β2-adrenergic receptors, particularly at higher concentrations. More recent research has also identified it as a full agonist at the trace amine-associated receptor 1 (TAAR1). The canonical signaling cascade initiated by β-adrenergic receptor activation is central to its mechanism.
The β-Adrenergic Receptor-cAMP-PKA Pathway
The primary and most well-documented pathway initiated by this compound involves the following steps:
-
Receptor Binding: this compound binds to β-adrenergic receptors (predominantly β1 and β2 subtypes) on the sarcolemma of skeletal muscle cells.
-
G-Protein Activation: This binding event activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP concentrations.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Downstream Phosphorylation: Activated PKA then phosphorylates various downstream target proteins, which ultimately leads to an increase in the rate of protein synthesis.
Involvement of the mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis. While the direct link between this compound-induced β-adrenergic signaling and mTOR activation is still being fully elucidated, studies have implicated the Akt/mTOR pathway in the hypertrophic effects of β-agonists. It is plausible that crosstalk exists between the PKA and Akt/mTOR pathways, leading to a coordinated enhancement of protein synthesis. Zinc supplementation, which can activate the Akt/mTOR pathway, has been shown to support the growth-promoting effects of this compound, further suggesting the importance of this pathway.
Quantitative Effects on Muscle Protein Synthesis
Numerous studies have quantified the impact of this compound on muscle protein synthesis and related parameters. The following tables summarize key findings from research in pigs, cattle, and in vitro models.
Table 1: Effects of this compound on Fractional Protein Synthesis Rate (FSR) in Pigs
| This compound Dose | Duration | Muscle | FSR (%/day) - Control | FSR (%/day) - this compound | % Increase | Reference |
| 20 ppm | 21-35 days | Semitendinosus | 4.4 | 6.1 | 38.6 | |
| 20 mg/kg | 28 days | Longissimus dorsi | - | - | Increased | |
| 20 mg/kg | 28 days | Biceps femoris | - | - | Increased |
Table 2: Effects of this compound on Myofibrillar Protein Synthesis in Cultured Rat Myotubes
| This compound Conc. | Time Point | Measurement | Effect | p-value | Reference |
| 10⁻⁶ M | 24 h | [³⁵S]methionine incorporation | Increased | < 0.01 | |
| 10⁻⁶ M | 48 h | [³⁵S]methionine incorporation | Increased | < 0.05 | |
| 10⁻⁶ M | 72 h | [³⁵S]methionine incorporation | Increased | < 0.01 | |
| 10⁻⁶ M | 96 h | [³⁵S]methionine incorporation | Increased | < 0.05 | |
| 10⁻⁶ M | - | Myosin heavy-chain synthesis | Increased | < 0.05 |
Table 3: Effects of this compound on Gene Expression Related to Muscle Protein Synthesis in Pigs
| This compound Dose | Duration | Gene | Muscle | Fold Change/Effect | Reference |
| 20 ppm | 3 days | Asparagine Synthetase (Asns) | Longissimus Dorsi | > 3-fold increase | |
| 20 ppm | 3 days | Activating transcription factor 5 (Atf5) | Longissimus Dorsi | Most significantly increased gene | |
| 20 mg/kg | 12 hours | Myosin Heavy Chain (MyHC) IIB | Various | Increased | |
| 20 mg/kg | 2 weeks | Myosin Heavy Chain (MyHC) IIX | Longissimus Dorsi | Decreased | |
| 20 mg/kg | 4 weeks | β2-Adrenergic Receptor | Longissimus Dorsi | Decreased | |
| 20 ppm | 4 weeks | Skeletal muscle α-actin mRNA | Longissimus | Increased |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to provide a framework for replication and further investigation.
In Vitro Muscle Cell Culture and Protein Synthesis Assay
-
Objective: To determine the direct effect of this compound on protein synthesis in a controlled cellular environment.
-
Cell Line: ELC5 myoblasts (a subclone of rat L6 cells).
-
Methodology:
-
Cell Culture: ELC5 myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C until confluent.
-
Differentiation: Myoblasts are then allowed to differentiate into myotubes.
-
Treatment: Myotubes are incubated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Protein Synthesis Measurement:
-
At specified time points (e.g., 4, 24, 48, 72, 96 hours), the culture medium is replaced with a medium containing a radiolabeled amino acid, such as [³⁵S]methionine.
-
After an incubation period, cells are harvested, and total protein is precipitated.
-
The amount of incorporated radioactivity is measured using a scintillation counter to determine the rate of apparent protein synthesis.
-
-
Specific Protein Analysis: To measure the synthesis of specific proteins like myosin heavy chain, cell lysates are separated by SDS-PAGE, and the radioactivity in the corresponding protein bands is quantified.
-
In Vivo Fractional Protein Synthesis Rate (FSR) Measurement in Pigs
-
Objective: To measure the rate of muscle protein synthesis in live animals fed this compound.
-
Animal Model: Crossbred barrows (e.g., average initial weight of 66.4 kg).
-
Methodology:
-
Dietary Treatment: Pigs are fed a control diet or a diet supplemented with this compound (e.g., 20 ppm) for a specified period (e.g., 14, 21, 28, 35, or 42 days).
-
Isotope Infusion: On the measurement day, pigs undergo a primed-continuous infusion of a stable or radiolabeled amino acid tracer (e.g., L-[ring-2,6-³H(N)]phenylalanine) over several hours.
-
Tissue Sampling: At the end of the infusion period, muscle biopsies (e.g., from the semitendinosus muscle) are collected.
-
Sample Analysis:
-
The enrichment of the tracer amino acid is measured in both the plasma (or tissue homogenate) and in the protein-bound fraction of the muscle tissue using techniques like mass spectrometry or liquid scintillation counting.
-
FSR is calculated based on the rate of incorporation of the labeled amino acid into muscle protein over time.
-
-
Gene Expression Analysis via RNA-Sequencing and qPCR
-
Objective: To identify and quantify changes in the transcriptome of skeletal muscle in response to this compound.
-
Animal Model: Growing female pigs (e.g., 77 ± 7 kg).
-
Methodology:
-
Treatment and Sampling: Pigs are administered this compound (e.g., 20 ppm in feed) for various durations (e.g., 1, 3, 7, 13, or 27 days). At each time point, samples from the Longissimus Dorsi muscle are collected.
-
RNA Extraction: Total RNA is isolated from the muscle tissue samples.
-
RNA-Sequencing:
-
RNA quality is assessed, and libraries are prepared for high-throughput sequencing.
-
Sequencing is performed to generate a comprehensive profile of all expressed genes.
-
Bioinformatic analysis is used to identify differentially expressed genes between control and this compound-treated groups and to perform pathway enrichment analysis.
-
-
Quantitative PCR (qPCR) Confirmation:
-
To validate the RNA-sequencing results, the expression of specific target genes (e.g., Asns, Atf5) is quantified using qPCR on all collected samples.
-
Gene expression levels are typically normalized to a stable housekeeping gene.
-
-
Conclusion
This compound enhances muscle protein synthesis through a well-defined signaling cascade initiated by its binding to β-adrenergic receptors, leading to increased intracellular cAMP and PKA activation. This primary pathway, potentially in concert with the mTOR signaling network, stimulates the translational machinery of the muscle cell. Quantitative data consistently demonstrates a significant increase in both total and myofibrillar protein synthesis rates in response to this compound. Furthermore, transcriptomic analyses have revealed significant upregulation of genes involved in amino acid biosynthesis and protein translation, highlighting a multi-faceted cellular response aimed at increasing protein synthetic capacity. The experimental protocols outlined provide a robust framework for further research into the nuanced molecular effects of this compound and the development of novel strategies for modulating muscle mass.
References
- 1. This compound [asi.k-state.edu]
- 2. The Beta-adrenergic agonist, this compound, increases skeletal muscle expression of Asparagine Synthetase as part of an integrated stress response gene program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meatscience.org [meatscience.org]
- 5. Review: Effects of this compound Hydrochloride (Paylean) on welfare indicators for market weight pigs - PMC [pmc.ncbi.nlm.nih.gov]
Ractopamine's Role in Nutrient Repartitioning in Livestock: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ractopamine hydrochloride, a β-adrenergic agonist, is a feed additive utilized in the livestock industry to modulate nutrient partitioning, resulting in increased muscle mass and decreased fat deposition. This technical guide provides a comprehensive overview of the mechanisms of action, physiological effects, and experimental evaluation of this compound in swine and cattle. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and animal science. The guide details the signaling pathways initiated by this compound, summarizes its quantitative effects on performance and carcass characteristics through structured data tables, outlines common experimental protocols for its evaluation, and describes analytical methods for residue detection.
Introduction
This compound is a phenethanolamine compound that, when included in the final phase of feeding, enhances lean tissue accretion and improves feed efficiency in livestock.[1][2] It functions as a nutrient repartitioning agent, diverting metabolic resources from adipose tissue synthesis towards muscle protein development.[2][3] This guide delves into the core scientific principles underlying this compound's effects, providing the detailed information necessary for advanced research and development in this area.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to and activating β-adrenergic receptors on the surface of muscle and fat cells.[4] This interaction initiates a cascade of intracellular signaling events that ultimately alter the metabolic state of the cell.
Signaling in Adipose Tissue (Lipolysis)
In adipose tissue, this compound primarily stimulates lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. This process is initiated by the activation of a G-protein coupled receptor, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA subsequently phosphorylates and activates hormone-sensitive lipase, the rate-limiting enzyme in lipolysis.
References
Gene Expression Alterations in Response to Ractopamine Hydrochloride Administration: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the molecular effects of ractopamine, a beta-adrenergic agonist, on gene expression in livestock. It focuses on the significant changes observed in skeletal muscle and adipose tissues, detailing the underlying signaling pathways and experimental methodologies used to elucidate these effects.
Introduction
This compound hydrochloride is a feed additive utilized in the livestock industry to enhance protein accretion, improve feed efficiency, and increase carcass leanness.[1][2] Its mechanism of action is primarily mediated through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling events that ultimately alter gene expression patterns in key metabolic tissues.[3][4] This guide synthesizes findings from multiple studies to provide a detailed technical resource on the transcriptomic changes induced by this compound treatment.
Quantitative Gene Expression Data
The following tables summarize the significant changes in gene expression observed in porcine and bovine tissues following this compound administration.
Table 1: Gene Expression Changes in Porcine Skeletal Muscle
| Gene | Muscle Type | This compound Dose (mg/kg feed) | Duration | Fold Change / Effect | Reference |
| Myosin Heavy Chain (MyHC) IIB | Longissimus dorsi (LD), Red Semitendinosus (RST), White Semitendinosus (WST) | 20 | 12 hours - 4 weeks | Increased (P < 0.0001) | [5] |
| MyHC IIA | LD, RST, WST | 20 | 96 hours - 4 weeks | Decreased (P < 0.0001) | |
| MyHC IIX | LD, WST | 20 | 2 - 4 weeks | Decreased (P < 0.001) | |
| MyHC I | LD | 20 | Up to 4 weeks | No significant effect | |
| β2-Adrenergic Receptor (β2-AR) | LD | 20 | 2 weeks | Decreased (P < 0.05) | |
| β1-Adrenergic Receptor (β1-AR) | LD | 20 | Up to 4 weeks | No significant effect | |
| Glycogen Synthase | LD | 20 | 12 hours | Increased (P < 0.05) | |
| Glycogen Synthase | LD | 20 | 4 weeks | Decreased (P < 0.01) | |
| Asparagine Synthetase (ASNS) | Longissimus Dorsi | 20 | 3 days | > 3-fold increase | |
| Activating Transcription Factor 5 (ATF5) | Longissimus Dorsi | 20 | 3 days | Significantly increased | |
| Sestrin-2 (SESN2) | Longissimus Dorsi | 20 | From 3 days | Strongly increased | |
| Cyclin-dependent kinase inhibitor 1A (CDKN1A) | Longissimus Dorsi | 20 | From 3 days | Strongly increased |
Table 2: Gene Expression Changes in Porcine Adipose Tissue
| Gene | This compound Dose (mg/kg feed) | Duration | Fold Change / Effect | Reference |
| Fatty Acid Synthase (FAS) | 20 and 60 | 14 - 42 days | Decreased (P < 0.05) | |
| Glucose Transporter 4 (GLUT4) | 60 | 14 days | Decreased (P < 0.05) | |
| Sterol Regulatory Element-Binding Protein 1 (SREBP-1) | 20 and 60 | 28 - 42 days | Decreased (P < 0.05) | |
| Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) | 20 and 60 | 28 - 42 days | Decreased (P < 0.05) | |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | 20 and 60 | 14 - 42 days | Increased (P < 0.05) |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound on gene expression.
Animal Models and this compound Administration
-
Porcine Studies:
-
Animals: Large White or crossbred pigs, typically in the finishing phase (e.g., starting at approximately 84 kg body weight).
-
Diet: Standard corn and soybean meal-based diets.
-
This compound Supplementation: this compound hydrochloride (Paylean®, Elanco Animal Health) is mixed into the feed at concentrations ranging from 20 to 60 mg/kg.
-
Treatment Duration: Varies from short-term (12 hours) to long-term (up to 42 days).
-
-
Bovine Studies:
-
Animals: Finishing steers and heifers.
-
Diet: Steam-flaked corn-based diets.
-
This compound Supplementation: this compound hydrochloride (Optaflexx®, Elanco Animal Health) is typically provided at a dose of 200 mg/head/day.
-
Treatment Duration: Commonly administered for the last 28 to 42 days of the finishing period.
-
Tissue Collection and RNA Extraction
-
Tissue Sampling: Skeletal muscle (e.g., Longissimus dorsi, semitendinosus) and subcutaneous adipose tissue samples are collected post-mortem or via biopsy. Samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
RNA Isolation: Total RNA is extracted from tissue samples using methods such as the acid guanidinium thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or commercially available kits, followed by purification steps to remove genomic DNA contamination.
Gene Expression Analysis
-
Real-Time Quantitative PCR (RT-qPCR):
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers are designed to amplify target genes and a stable reference gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method or probe-based assays. The reaction typically includes a cDNA template, forward and reverse primers, and a qPCR master mix.
-
Thermal Cycling: A standard thermal cycling protocol is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
-
-
RNA-Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries are constructed from high-quality total RNA. This process involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to the reference genome. Gene expression levels are quantified by counting the number of reads mapped to each gene, often expressed as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treatment and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows for gene expression analysis.
This compound Signaling Pathway in Adipose and Muscle Cells
References
The Metabolic Fate of Ractopamine and its Metabolites in Cattle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine hydrochloride, a β-adrenergic agonist, is utilized in the cattle industry to enhance feed efficiency and promote muscle growth. Its use, however, is subject to stringent regulatory oversight in many countries due to concerns about potential residues in edible tissues. Understanding the metabolic fate of this compound in cattle is therefore of paramount importance for ensuring food safety, adhering to international trade standards, and for the continued development of safe and effective growth-promoting agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in bovine species, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of this compound in cattle is characterized by rapid absorption and extensive metabolism, followed by a relatively swift excretion. The metabolic fate is similar across target species, including pigs and cattle, as well as in laboratory animals and humans.
Absorption: Following oral administration as a feed additive, this compound is rapidly absorbed from the gastrointestinal tract. In cattle, at least 45% of the administered dose is absorbed.
Distribution: Once absorbed, this compound is distributed throughout the body via the bloodstream. Residue studies indicate that the highest concentrations of this compound and its metabolites are found in the liver, which is a primary site of metabolism. Other tissues where residues can be detected include the kidney, eye tissues, lung, spleen, heart, and muscle. This compound has low lipophilicity, resulting in very low residue levels in fat tissue.
Metabolism: this compound undergoes extensive metabolism in cattle, primarily through conjugation reactions. The parent compound is biotransformed into more water-soluble metabolites to facilitate excretion. The major metabolic pathways involve the formation of monoglucuronide and monosulfate conjugates. In cattle, four major metabolites have been identified: two ring A monoglucuronides, one ring B monoglucuronide, and one diglucuronide. The majority of this compound excreted in urine is in the form of these metabolites, with parent this compound accounting for less than 5% of the total excreted amount. The liver and small intestine are the primary sites of this metabolic activity.
Excretion: this compound and its metabolites are eliminated from the body through both urine and feces. Studies have shown that approximately 45.6% of a radiolabeled dose is excreted in the urine and 52.3% in the feces within 10 days of administration. The excretion is rapid, with about 95% of the ingested amount eliminated within three days.
Quantitative Data on this compound Residues
The concentration of this compound and its metabolites in various tissues and excreta is a critical aspect of food safety assessments. The following tables summarize quantitative data from several studies. "Parent this compound" refers to the unmetabolized drug, while "total this compound" includes the parent compound and its metabolites, typically measured after enzymatic hydrolysis.
Table 1: this compound Residue Concentrations in Cattle Tissues
| Tissue | Parent this compound (ng/g) | Total this compound (ng/g) | Withdrawal Period | Reference |
| Liver | 3.40 - 3.54 | 3.46 - 14.19 | 2 days | |
| Liver | - | 105.04 ± 38.4 | - | |
| Liver | 9.3 | - | 0 days | |
| Liver | 2.5 | - | 3 days | |
| Muscle | < 0.12 - 1.13 | < 0.12 - 1.72 | 2 days | |
| Muscle | - | 5.37 ± 0.95 | - | |
| Kidney | 97.5 | - | 0 days | |
| Kidney | 3.4 | - | 3 days | |
| Small Intestine | - | 16.97 ± 20.2 | - | |
| Abomasum | - | 23.52 ± 47.6 | - | |
| Reticulum | - | 13.19 ± 12.7 | - | |
| Large Intestine | 3.97 - 7.44 | 4.80 - 8.45 | 2-7 days | |
| Adipose Tissue | 0.16 - 0.26 | 0.18 - 0.50 | 2-7 days |
**Table
In Vitro Effects of Ractopamine on Primary Muscle Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine, a β-adrenergic agonist, is recognized for its ability to promote muscle hypertrophy and protein accretion. Understanding its mechanisms of action at the cellular level is crucial for applications in both veterinary science and potential therapeutic development. This technical guide provides an in-depth overview of the in vitro effects of this compound on primary muscle cell cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Muscle Cells
The following tables summarize the key quantitative data from in vitro studies on the effects of this compound on muscle cell cultures.
| Cell Type | This compound Concentration | Duration | Endpoint | Observation | p-value | Reference |
| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 24 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.01 | [1] |
| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 48 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.05 | [1] |
| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 72 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.01 | [1] |
| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M | 96 h | [³⁵S]methionine Incorporation | Increased protein synthesis | < 0.05 | [1] |
| ELC5 Myotubes (Rat L6 subclone) | 10⁻⁶ M and 10⁻⁵ M | Not Specified | Cellular Protein Accretion | Significant increase compared to 10⁻⁸ and 10⁻⁹ M | < 0.05 | [1] |
| C2C12 Myoblasts | 10 µM | 48 h | Cell Number, Protein, and DNA concentrations | ~30% increase | Not Specified | |
| C2C12 Myoblasts and Myotubes | 10 µM | Not Specified | cAMP Production | Significant increase | Not Specified |
Table 1: Effects of this compound on Protein Synthesis and Cell Growth
| Cell Type | This compound Treatment | Duration | Gene | Regulation | p-value | Reference |
| Porcine Muscle | 20 mg/kg (in vivo) | 96 h | MyHC Type IIA | Decreased | < 0.0001 | |
| Porcine Muscle | 20 mg/kg (in vivo) | 1 week | MyHC Type IIA | Decreased | < 0.0001 | |
| Porcine Muscle | 20 mg/kg (in vivo) | 2 weeks | MyHC Type IIX | Decreased | < 0.001 | |
| Porcine Muscle | 20 mg/kg (in vivo) | 4 weeks | MyHC Type IIX | Decreased | < 0.0001 | |
| Porcine Muscle | 20 mg/kg (in vivo) | 12 h | MyHC Type IIB | Increased | < 0.0001 | |
| Porcine Muscle | 20 mg/kg (in vivo) | 2 weeks | β2-Adrenergic Receptor | Decreased | < 0.05 |
Table 2: Effects of this compound on Gene Expression in Muscle Tissue
Experimental Protocols
Isolation and Culture of Primary Skeletal Muscle Satellite Cells
This protocol is a synthesis of established methods for isolating primary myoblasts from muscle tissue.
Materials:
-
Skeletal muscle tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dispase B
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Collagen-coated culture flasks/plates
Procedure:
-
Tissue Collection and Preparation: Aseptically collect skeletal muscle tissue and place it in cold DMEM supplemented with antibiotics. Trim away any fat and connective tissue. Mince the muscle into a fine slurry.
-
Enzymatic Digestion:
-
Incubate the minced tissue in a solution of Collagenase Type II and Dispase B in DMEM at 37°C with gentle agitation for 45-60 minutes.
-
Neutralize the enzymes with an equal volume of DMEM containing 10% FBS.
-
Filter the cell suspension through a series of cell strainers (100 µm, 70 µm, and 40 µm) to remove undigested tissue.
-
-
Cell Culture and Myoblast Enrichment:
-
Centrifuge the filtered cell suspension and resuspend the pellet in a proliferation medium (e.g., DMEM with 20% FBS and antibiotics).
-
Plate the cells onto collagen-coated flasks. Myoblasts will attach to the collagen surface.
-
After an initial incubation period (24-48 hours), non-adherent cells can be removed by washing with PBS.
-
-
Myoblast Proliferation and Differentiation:
-
Culture the myoblasts in proliferation medium until they reach 70-80% confluency.
-
To induce differentiation into myotubes, replace the proliferation medium with a differentiation medium (e.g., DMEM with 2% horse serum). Myotube formation is typically observed within 3-5 days.
-
Measurement of Protein Synthesis via [³⁵S]-Methionine Incorporation
This protocol details the measurement of de novo protein synthesis in cultured myotubes.
Materials:
-
Differentiated myotube cultures
-
Methionine-free DMEM
-
[³⁵S]-Methionine
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Wash the myotube cultures with methionine-free DMEM to deplete endogenous methionine pools. Incubate in methionine-free DMEM for 30-60 minutes.
-
This compound Treatment and Radiolabeling:
-
Add fresh methionine-free DMEM containing the desired concentration of this compound and [³⁵S]-methionine (typically 1-10 µCi/mL).
-
Incubate for the desired time period (e.g., 4, 24, 48, 72, 96 hours).
-
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with cold PBS to remove unincorporated [³⁵S]-methionine.
-
Lyse the cells with a solution of NaOH.
-
Precipitate the protein by adding cold TCA. Incubate on ice for at least 30 minutes.
-
-
Quantification:
-
Collect the protein precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove any remaining unincorporated label.
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized protein.
-
Mandatory Visualizations
Signaling Pathways of this compound in Muscle Cells
This compound primarily exerts its effects through the β-adrenergic signaling pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to increased protein synthesis and potentially influencing other pathways like the Akt/mTOR pathway, a key regulator of muscle growth.
Caption: this compound signaling cascade in muscle cells.
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on primary muscle cell cultures.
Caption: Workflow for studying this compound in vitro.
References
Bioavailability and Tissue Distribution of Ractopamine in Animal Models: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine hydrochloride is a phenethanolamine β-adrenergic agonist used as a feed additive in some countries to improve production efficiency in livestock, notably swine, cattle, and turkeys. By acting as a repartitioning agent, this compound redirects nutrients from fat deposition towards muscle accretion, resulting in increased lean muscle mass and improved feed efficiency. Understanding the bioavailability, tissue distribution, and depletion kinetics of this compound is critical for ensuring food safety, meeting regulatory requirements, and managing international trade, as maximum residue limits (MRLs) and tolerance levels vary significantly across the globe.
This technical guide provides an in-depth overview of the pharmacokinetics of this compound in key animal models. It summarizes quantitative data on bioavailability and tissue residues, details common experimental protocols for its analysis, and visualizes its mechanism of action and analytical workflows.
Mechanism of Action
This compound functions by binding to and activating β-adrenergic receptors (β-AR) on the surface of muscle and fat cells, mimicking the effects of natural catecholamines like epinephrine. This binding initiates a transmembrane signaling cascade. The activated receptor stimulates a G-protein, which in turn activates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that triggers a protein kinase A (PKA) cascade. In muscle cells, this cascade ultimately enhances protein synthesis, leading to muscle hypertrophy. In adipocytes, the same pathway increases lipolysis (the breakdown of fat) and inhibits lipogenesis (the synthesis of fatty acids and triglycerides).
Ractopamine's Interaction with Beta-Adrenergic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine is a phenethanolamine compound classified as a beta-adrenergic agonist. It is utilized in the livestock industry as a feed additive to promote muscle growth and improve feed efficiency, a process known as repartitioning. This effect is primarily mediated through its interaction with beta-adrenergic receptors (β-ARs) on the surface of cells, particularly in skeletal muscle and adipose tissue. Understanding the nuanced interactions of this compound and its stereoisomers with the different β-AR subtypes (β1, β2, and β3) is crucial for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents. This guide provides a detailed technical overview of these interactions, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
This compound hydrochloride is a racemic mixture of four stereoisomers: (R,R), (R,S), (S,R), and (S,S). Research has demonstrated that the biological activity of this compound resides primarily in the (R,R)-stereoisomer, also known as butopamine.
Data Presentation: Quantitative Analysis of this compound-β-AR Interaction
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its stereoisomers at different β-adrenergic receptor subtypes.
| Stereoisomer | Receptor Subtype | Dissociation Constant (Kd) (nM) | Species/Cell Line | Reference |
| (R,R) | β1-AR | 29 | Porcine (CHO cells) | |
| β2-AR | 26 | Porcine (CHO cells) | ||
| (R,S) | β1-AR | 463 | Porcine (CHO cells) | |
| β2-AR | 78 | Porcine (CHO cells) | ||
| (S,R) | β1-AR | 3,230 | Porcine (CHO cells) | |
| β2-AR | 831 | Porcine (CHO cells) | ||
| (S,S) | β1-AR | 16,600 | Porcine (CHO cells) | |
| β2-AR | 3,530 | Porcine (CHO cells) | ||
| Racemic | β1-AR vs β2-AR | ~20-fold more selective for β1 | Rat glioma cells |
Table 1: Binding Affinity of this compound Stereoisomers for β1 and β2-Adrenergic Receptors.
| Ligand | Receptor Subtype | EC50 | Emax | Assay | Species/Cell Line | Reference |
| (R,R)-Ractopamine | β1-AR | - | 35% of Isoproterenol | cAMP Accumulation | Porcine (CHO cells) | |
| β2-AR | - | Equal to Isoproterenol | cAMP Accumulation | Porcine (CHO cells) | ||
| Racemic this compound | mTAAR1 | 16 ± 4 µM | Full Agonist | Chloride Conductance | Mouse (Oocytes) |
Table 2: Functional Potency of this compound. Note: Specific EC50 and Emax values for this compound at β-adrenergic subtypes are not consistently reported in the literature; efficacy is often expressed relative to the full agonist isoproterenol. There is a notable lack of quantitative data for the β3-adrenergic receptor.
Signaling Pathways
Activation of β-adrenergic receptors by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, mediating the physiological effects of this compound.
In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), key enzymes in the breakdown of triglycerides (lipolysis). In skeletal muscle, the downstream targets of PKA leading to increased protein synthesis are less well-defined but are an active area of research.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known affinity.
An In-depth Technical Guide on the Chronopharmacology of Ractopamine Administration in Finishing Pigs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intersection of chronobiology and pharmacology in the application of ractopamine for finishing pigs. By understanding the influence of circadian rhythms on drug efficacy and metabolism, professionals can optimize administration strategies to enhance growth performance and carcass characteristics while ensuring animal welfare.
Introduction to this compound and Chronopharmacology
This compound hydrochloride is a beta-adrenergic agonist used as a feed additive to promote leanness and improve feed efficiency in finishing pigs.[1][2] It functions as a nutrient repartitioning agent, diverting nutrients from fat deposition towards muscle protein accretion.[2][3] This results in increased weight gain, improved feed efficiency, and a higher percentage of lean meat in the carcass.[1] The pharmacological action of this compound is mediated primarily through the stimulation of β1 and β2 adrenergic receptors.
Chronopharmacology is the study of how the timing of drug administration influences its effects, based on the body's natural circadian rhythms. These endogenous biological clocks regulate a vast array of physiological processes, including metabolism, hormone secretion, and feed intake behavior, which can significantly impact a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). In swine, feeding behavior exhibits distinct diurnal patterns, with peak intake often occurring in the late afternoon. Understanding these rhythms is critical for optimizing the therapeutic window of drugs like this compound.
Mechanism of Action: this compound Signaling Pathways
This compound primarily exerts its effects by binding to β-adrenergic receptors on the surface of muscle and fat cells. This binding initiates a cascade of intracellular events that ultimately leads to increased protein synthesis and decreased protein degradation in muscle, alongside increased fat breakdown (lipolysis) in adipose tissue.
Key Signaling Events:
-
Receptor Binding: this compound binds to β1 and β2 adrenergic receptors.
-
G-Protein Activation: The receptor-agonist complex activates a stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The Gs protein activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects:
-
In Muscle: PKA-dependent phosphorylation stimulates pathways leading to muscle hypertrophy, including increased protein synthesis.
-
In Adipose Tissue: PKA activates hormone-sensitive lipase, which promotes the breakdown of stored triglycerides into free fatty acids (lipolysis).
-
Recent evidence also suggests that this compound is a full agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which may contribute to its physiological and behavioral effects.
Experimental Protocols for this compound Chronopharmacology Studies
A typical experimental design to investigate the chronopharmacology of this compound involves administering the compound at different times relative to the pig's light-dark cycle and feeding schedule.
Methodology:
-
Subjects: Finishing pigs (e.g., PIC L337 × C22), balanced for weight and sex, are housed in individual or small group pens to monitor feed intake accurately.
-
Housing: Environmentally controlled facilities with a set photoperiod (e.g., 12h light: 12h dark) to entrain circadian rhythms.
-
Diet: A standard corn-soybean meal-based finishing diet formulated to meet or exceed NRC requirements. Diets must contain at least 16% crude protein when using this compound.
-
Treatment Groups:
-
Control (No this compound)
-
Morning Administration (e.g., 06:00 h)
-
Afternoon Administration (e.g., 18:00 h)
-
-
Administration: this compound is mixed into a portion of the daily feed and provided at the designated time. Dosages typically range from 5 to 10 mg/kg of feed.
-
Data Collection:
-
Growth Performance: Body weight and feed disappearance are measured weekly.
-
Pharmacokinetics: Blood samples are collected at timed intervals post-administration to determine plasma concentrations of this compound and its metabolites.
-
Pharmacodynamics: At the end of the trial (typically 21-35 days), pigs are harvested for carcass data collection (e.g., hot carcass weight, loin muscle area, backfat thickness).
-
-
Analytical Methods: this compound concentrations in plasma and tissue can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Quantitative Data Summary
While specific chronopharmacological studies directly comparing morning versus evening administration of this compound in finishing pigs are not widely published in publicly accessible literature, we can synthesize data from various studies on its general effects and pharmacokinetics.
Table 1: Pharmacokinetic Parameters of this compound in Swine
| Parameter | Value | Species/Conditions | Reference |
| Time to Peak Plasma (Tmax) | 0.5 - 2 hours | Swine, oral administration | |
| Elimination Half-life (t½) | ~4 - 7 hours | Swine/Rats, oral administration | |
| Primary Excretion Route | Urine (~88%) | Swine, oral administration | |
| Major Metabolites | Monoglucuronide conjugates | Swine |
Note: These parameters can be influenced by factors such as feed intake and time of day, which forms the basis for chronopharmacological investigation.
Table 2: Effects of this compound (5-10 ppm) on Growth Performance and Carcass Traits (21-28 Day Administration)
| Parameter | Control (No RAC) | This compound (5-10 ppm) | Percent Change | Reference(s) |
| Growth Performance | ||||
| Average Daily Gain (ADG) | ~0.93 kg | ~1.08 kg | +16% | |
| Feed Efficiency (G:F) | ~0.363 | ~0.390 | +7.4% | |
| Final Body Weight (21 days) | ~116.4 kg | ~119.7 kg | +2.8% | |
| Carcass Characteristics | ||||
| Hot Carcass Weight | ~183.1 lb (83.0 kg) | ~192.8 lb (87.5 kg) | +5.3% | |
| Loin Muscle Area | Varies | Increased | ↑ | |
| Dressing Percentage | ~75.4% | ~76.4% | +1.3% |
Data compiled and averaged from multiple studies for illustrative purposes. Actual results vary based on genetics, diet, and specific experimental conditions.
Logical Relationships and Chronopharmacological Hypothesis
The efficacy of this compound is dependent on its absorption and the physiological state of the target tissues. Swine are typically diurnal, with major feeding periods often occurring in the morning and late afternoon. Administering this compound to coincide with these peak feeding times could enhance its absorption and subsequent action.
Hypothesis: Administering this compound just before the main daily feeding event (e.g., late afternoon) may lead to greater efficacy compared to administration during a period of lower feed intake and metabolic activity (e.g., late night or early morning). This is because the drug would be absorbed along with a bolus of nutrients, providing the necessary substrates for the increased protein synthesis stimulated by this compound.
Considerations and Future Directions
While the principle of chronopharmacology is well-established, its specific application to this compound in commercial swine production requires further research. Key considerations include:
-
Receptor Desensitization: Prolonged exposure to β-agonists can lead to downregulation and desensitization of β-adrenergic receptors, reducing the drug's effectiveness over time. Timed or intermittent dosing strategies could potentially mitigate this effect.
-
Behavioral Effects: this compound administration has been associated with increased activity and restlessness, and can make pigs more difficult to handle. It is unknown if the timing of administration could modulate these behavioral side effects.
-
Practicality: Implementing timed-dosing regimens in large-scale commercial operations presents logistical challenges that must be addressed.
Future research should focus on controlled studies that directly compare the pharmacokinetic and pharmacodynamic outcomes of this compound administered at different points in the circadian cycle of finishing pigs. Such studies would provide the data necessary to develop evidence-based recommendations for optimizing its use, potentially improving production efficiency and animal welfare simultaneously.
References
The Decisive Role of Chirality: An In-depth Technical Guide to the Stereoisomers of Ractopamine and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine, a beta-adrenergic agonist, is widely recognized for its use as a feed additive to enhance leanness in livestock. However, the commercial formulation of this compound is a racemic mixture of four distinct stereoisomers: (R,R), (R,S), (S,R), and (S,S). It is a well-established principle in pharmacology that stereoisomerism can profoundly influence the biological activity of a compound. This technical guide provides a comprehensive investigation into the stereoisomers of this compound, detailing their differential bioactivities, the experimental protocols to assess these differences, and the underlying signaling pathways. All quantitative data are presented in structured tables for clear comparison, and key experimental and logical workflows are visualized using diagrams.
Bioactivity of this compound Stereoisomers
The pharmacological effects of this compound are primarily mediated through its interaction with β-adrenergic receptors (β-ARs), leading to downstream cellular responses. However, the four stereoisomers of this compound exhibit significant differences in their affinity for and activation of these receptors.
Receptor Binding Affinity
The initial step in eliciting a biological response is the binding of a ligand to its receptor. The binding affinities of the this compound stereoisomers to porcine β1- and β2-adrenergic receptors have been quantified, revealing a clear stereoselective preference.
| Stereoisomer | β1-AR Dissociation Constant (Kd, nM) | β2-AR Dissociation Constant (Kd, nM) |
| (R,R) | 29[1][2] | 26[1][2] |
| (R,S) | 463[1] | 78 |
| (S,R) | 3,230 | 831 |
| (S,S) | 16,600 | 3,530 |
Table 1: Binding affinities of this compound stereoisomers to porcine β1- and β2-adrenergic receptors. A lower Kd value indicates a higher binding affinity.
As evidenced by the data, the (R,R)-ractopamine stereoisomer possesses the highest affinity for both β1- and β2-adrenergic receptors, with Kd values significantly lower than the other three stereoisomers.
Functional Bioactivity
Beyond receptor binding, the functional consequence of this interaction is paramount. The bioactivity of this compound stereoisomers has been assessed through their ability to stimulate adenylyl cyclase and induce lipolysis.
1.2.1. Adenylyl Cyclase Activation
Upon binding to β-adrenergic receptors, an agonist typically activates the enzyme adenylyl cyclase, which converts ATP to cyclic AMP (cAMP), a crucial second messenger. Studies in Chinese hamster ovary (CHO) cells expressing cloned porcine β-adrenergic receptors have demonstrated that the (R,R) isomer is the most potent activator of adenylyl cyclase, primarily through the β2-AR. The (S,R) isomer showed a partial agonist effect, while the (R,S) and (S,S) isomers were ineffective at activating adenylyl cyclase through the β2-AR. Notably, none of the stereoisomers significantly stimulated adenylyl cyclase through the β1-AR.
1.2.2. Lipolysis Stimulation
In porcine adipocytes, the (R,R) stereoisomer was as effective as the non-selective β-agonist isoproterenol in stimulating lipolysis. The (S,R) isomer was approximately half as effective, whereas the (R,S) and (S,S) isomers did not stimulate lipolysis. This differential activity in a physiologically relevant process underscores the importance of stereochemistry in the biological actions of this compound.
In Vivo Effects on Growth and Carcass Composition
A study in rats provided further evidence of the dominant role of the (R,R) stereoisomer in the growth-promoting and leanness-enhancing effects of this compound.
| Treatment | Body Weight Gain (g) | Carcass Crude Protein (g) | Carcass Lipid (g) |
| Control | 35.8 | 34.5 | 22.1 |
| Racemic this compound | 41.5 | 37.8 | 18.9 |
| (R,R)-Ractopamine | 40.1 | 37.1 | 21.3 |
| (R,S)-Ractopamine | 36.5 | 34.9 | 21.5 |
| (S,R)-Ractopamine | 36.1 | 34.7 | 21.8 |
| (S,S)-Ractopamine | 35.5 | 34.3 | 22.0 |
Table 2: Effects of this compound and its stereoisomers on growth and carcass composition in rats over a 14-day treatment period.
The results indicate that the (R,R) isomer is responsible for the majority of the positive effects on body weight gain and carcass protein deposition observed with the racemic mixture.
Signaling Pathways
This compound exerts its effects through at least two distinct signaling pathways: the well-characterized β-adrenergic pathway and the more recently identified Trace Amine-Associated Receptor 1 (TAAR1) pathway.
β-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β-adrenergic agonists like this compound involves the activation of a G-protein coupled receptor (GPCR), leading to the production of cAMP.
Figure 1. β-Adrenergic signaling pathway activated by this compound.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway
Recent research has identified this compound as a full agonist at TAAR1, another GPCR. Activation of TAAR1 also leads to an increase in intracellular cAMP, suggesting a convergence with the β-adrenergic pathway's second messenger system.
Figure 2. TAAR1 signaling pathway activated by this compound.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Chiral Separation of this compound Stereoisomers by Capillary Electrophoresis
This method allows for the baseline separation of all four this compound stereoisomers.
Materials:
-
Capillary electrophoresis (CE) system
-
Fused-silica capillary
-
Running buffer: Phosphate buffer (pH 6.0)
-
Chiral selector: Sulfated-α-cyclodextrin (S-α-CD)
-
This compound stereoisomer standards
-
Sample matrix (e.g., feed premix extract)
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the running buffer.
-
Buffer and Sample Preparation: Prepare the running buffer containing the optimized concentration of S-α-CD. Dissolve this compound standards and prepare sample extracts in the running buffer.
-
Electrophoretic Separation:
-
Set the CE instrument parameters (e.g., voltage, temperature).
-
Inject the sample or standard into the capillary.
-
Apply the separation voltage.
-
Detect the separated isomers using a UV detector at the appropriate wavelength.
-
-
Data Analysis: Identify and quantify each stereoisomer based on its migration time and peak area relative to the standards.
Figure 3. Workflow for chiral separation of this compound stereoisomers.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Kd) of each stereoisomer.
Materials:
-
Cell membranes expressing the β-adrenergic receptor of interest
-
Radiolabeled ligand (e.g., [¹²⁵I]iodocyanopindolol)
-
Unlabeled this compound stereoisomers
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled this compound stereoisomer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist).
-
Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled stereoisomer. Plot the data and use non-linear regression to determine the Ki (and subsequently Kd) for each stereoisomer.
Adenylyl Cyclase Activity Assay
This assay measures the ability of each stereoisomer to stimulate cAMP production.
Materials:
-
Whole cells or cell membranes expressing the β-adrenergic receptor
-
This compound stereoisomers
-
Assay buffer containing ATP and a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., ELISA or time-resolved fluorescence-based kit)
Procedure:
-
Cell Stimulation: Incubate the cells or membranes with varying concentrations of each this compound stereoisomer for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for each stereoisomer and determine the EC50 and maximal response (Emax) to assess their potency and efficacy as agonists.
Lipolysis Assay in Primary Adipocytes
This assay assesses the physiological response of fat cells to each stereoisomer.
Materials:
-
Isolated primary adipocytes
-
Krebs-Ringer bicarbonate buffer with albumin
-
This compound stereoisomers
-
Glycerol and/or free fatty acid quantification kit
Procedure:
-
Adipocyte Incubation: Incubate isolated adipocytes in the buffer with various concentrations of each this compound stereoisomer.
-
Sample Collection: At specific time points, collect aliquots of the incubation medium.
-
Metabolite Quantification: Measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.
-
Data Analysis: Plot the amount of glycerol or free fatty acids released over time to determine the rate of lipolysis for each stereoisomer concentration. Generate dose-response curves to determine the EC50 and Emax.
Figure 4. General experimental workflow for assessing stereoisomer bioactivity.
Conclusion
The evidence presented in this technical guide unequivocally demonstrates that the bioactivity of this compound is highly dependent on its stereochemistry. The (R,R)-stereoisomer is the primary driver of the desired pharmacological effects, exhibiting the highest affinity for β-adrenergic receptors and the greatest functional activity in stimulating downstream signaling and physiological responses. The other stereoisomers are significantly less active or inactive. This knowledge is critical for researchers and drug development professionals, as it highlights the potential for developing more potent and specific therapeutic agents by utilizing single, active enantiomers. Furthermore, the detailed experimental protocols provided herein offer a robust framework for the continued investigation of chiral compounds and their interactions with biological systems. The dual agonism of this compound at both β-adrenergic receptors and TAAR1 also presents an interesting avenue for future research into the nuanced pharmacological profile of this and other phenethanolamines.
References
Methodological & Application
Application Note: High-Throughput Analysis of Ractopamine in Animal Tissues by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of ractopamine in various animal tissues, including muscle, liver, kidney, and fat. This compound, a beta-adrenergic agonist, is utilized in some countries as a feed additive to promote leanness in animals raised for meat production.[1][2] Regulatory bodies in many jurisdictions, however, have banned or restricted its use, necessitating reliable analytical methods for monitoring its presence in food products.[1] This method employs a straightforward liquid-liquid extraction procedure followed by analysis using triple quadrupole mass spectrometry, providing high selectivity and sensitivity for detection at levels well below established maximum residue limits (MRLs). The method has been validated for accuracy, precision, and linearity, demonstrating its suitability for routine monitoring and regulatory compliance testing.
Introduction
This compound hydrochloride is a phenethanolamine compound that acts as a beta-adrenergic agonist, redirecting nutrients from fat deposition towards muscle protein synthesis.[3] This results in increased lean muscle mass and improved feed efficiency in livestock such as swine and cattle.[4] While approved for use in some countries, concerns over potential adverse effects in humans have led to a zero-tolerance policy in many international markets, including the European Union, China, and Russia.
Consequently, the development of rapid, sensitive, and reliable analytical methods for the detection of this compound residues in animal-derived food products is of paramount importance for international trade and consumer safety. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this analysis due to its high specificity and sensitivity. This application note provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of this compound in diverse animal tissues.
Experimental
Sample Preparation and Extraction
A simple and efficient extraction protocol is employed to isolate this compound from complex tissue matrices.
Materials:
-
Homogenizer
-
Centrifuge
-
50 mL polypropylene centrifuge tubes
-
Ethyl acetate
-
Acetonitrile
-
n-Hexane
-
Methanol
-
4 M Potassium carbonate solution
-
This compound hydrochloride reference standard
-
Internal Standard (IS), e.g., this compound-d5
Protocol:
-
Homogenization: Weigh 5.0 g of homogenized tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube. For muscle tissue, remove the fat layer as much as possible before homogenization.
-
Extraction:
-
For muscle, liver, and kidney: Add 20 mL of ethyl acetate and 1 mL of 4 mol/L potassium carbonate solution. Homogenize for 1 minute.
-
For fat tissue: Add 30 mL each of acetonitrile and n-hexane saturated with acetonitrile. Homogenize for 1 minute.
-
-
Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning:
-
For muscle, liver, and kidney: Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction of the residue with another 20 mL of ethyl acetate. Combine the ethyl acetate layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
For fat: Transfer the lower acetonitrile layer to a separatory funnel. Add 30 mL of n-hexane saturated with acetonitrile, shake, and discard the upper n-hexane layer. Repeat this washing step.
-
-
Reconstitution: Dissolve the dried residue in 1.0 mL of methanol. This solution is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 80:20 (A:B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | This compound: m/z 302 -> 284, 302 -> 164 |
| This compound-d5 (IS): m/z 307 -> 289 | |
| Collision Energy | Optimized for each transition |
Results and Discussion
The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of this compound in various animal tissues. The chromatographic separation provides a sharp and symmetrical peak for this compound, free from matrix interferences. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.
Method Validation
The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).
Linearity: A linear calibration curve was obtained over the concentration range of 0.1 to 50 ng/mL, with a correlation coefficient (r²) > 0.99.
LOD and LOQ: The limits of detection and quantification were determined for different tissue matrices.
| Tissue Type | LOD (ng/g or ppb) | LOQ (ng/g or ppb) |
| Muscle | 0.03 | 0.11 |
| Liver | 0.02 | 0.06 |
| Abomasum | 0.09 | 0.32 |
| Omasum | 0.01 | 0.05 |
| Small Intestine | 0.03 | 0.09 |
| Reticulum | 0.01 | 0.03 |
| Data adapted from a study on beef tissues. |
Accuracy and Precision: The accuracy of the method was evaluated through recovery studies by spiking blank tissue samples at three different concentration levels. The precision was expressed as the relative standard deviation (RSD).
| Tissue Type | Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) |
| Swine Muscle | 10 | 99.7 | < 9.5 |
| Swine Fat | 10 | 99.5 | < 9.5 |
| Swine Liver | 40 | 100.8 | < 9.5 |
| Cattle Muscle | 10 | 108.3 | < 9.5 |
| Cattle Fat | 10 | 97.0 | < 9.5 |
| Cattle Liver | 40 | 109.4 | < 9.5 |
| Data adapted from a study on swine and cattle tissues. |
Signaling Pathway and Experimental Workflow
The biological effect of this compound is initiated by its binding to beta-adrenergic receptors on the surface of muscle and fat cells. This triggers a signaling cascade that ultimately leads to increased protein synthesis and decreased fat deposition.
Caption: this compound signaling pathway in muscle cells.
The overall experimental workflow for the analysis of this compound in animal tissues is depicted below.
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-MS/MS method presented in this application note is a reliable and efficient tool for the determination of this compound residues in a variety of animal tissues. The simple sample preparation procedure and the high selectivity and sensitivity of the mass spectrometric detection make it suitable for high-throughput analysis in food safety and regulatory laboratories. The method's performance characteristics meet the stringent requirements for the monitoring of this compound, ensuring compliance with national and international food safety standards.
References
- 1. The Beta-adrenergic agonist, this compound, increases skeletal muscle expression of Asparagine Synthetase as part of an integrated stress response gene program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [asi.k-state.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. β-Adrenergic receptor subtypes that mediate this compound stimulation of lipolysis [agris.fao.org]
Application Note: High-Throughput Screening of Ractopamine Residues in Urine using Competitive ELISA
Introduction
Ractopamine is a beta-adrenergic agonist used as a growth promoter in livestock in some countries, while it is banned in others, including the European Union and China.[1][2] Its use necessitates reliable and efficient screening methods to monitor for its presence in animal products to ensure compliance with international trade regulations and food safety standards.[3][4] This application note describes a robust and sensitive ELISA-based method for the rapid screening of this compound residues in urine samples. The described competitive ELISA format provides a high-throughput and cost-effective solution for detecting this compound, making it an ideal tool for regulatory surveillance and quality assurance in the food industry.[5]
Principle of the Assay
The assay is based on the principle of competitive enzyme-linked immunosorbent assay (ELISA). The microtiter wells are pre-coated with this compound antigen. During the assay, a urine sample is added to the wells along with a specific antibody against this compound and a this compound-horseradish peroxidase (HRP) conjugate. Free this compound present in the sample competes with the HRP-conjugated this compound for the limited binding sites of the specific antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The color reaction is stopped, and the absorbance is measured using a microplate reader.
Experimental Protocols
1. Materials and Reagents
-
This compound ELISA Kit (containing pre-coated microtiter plate, this compound standards, HRP-conjugate, specific antibody, wash buffer concentrate, substrate solution, and stop solution)
-
Distilled or deionized water
-
Vortex mixer
-
Centrifuge
-
Micropipettes and disposable tips
-
Microplate reader with a 450 nm filter
2. Sample Preparation
Proper sample handling is crucial for accurate results. Urine samples should be stored refrigerated at 2-4°C for short-term storage (1-2 days) or frozen at -20°C for longer periods.
-
Bring all samples and reagents to room temperature (20-25°C) before use.
-
If the urine sample is turbid, centrifuge at 2000 x g for 5 minutes.
-
For some kits, the urine sample can be used directly without dilution. For others, a dilution step is required. A common dilution protocol is to mix 100 µL of the urine sample with 400 µL of the provided sample dilution buffer.
3. Assay Procedure
It is recommended that all standards and samples be run in duplicate.
-
Prepare Reagents: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting concentrated wash buffers and preparing working solutions of antibodies and conjugates.
-
Add Standards and Samples: Add 50 µL of each standard and prepared urine sample to the appropriate wells of the microtiter plate.
-
Add HRP-Conjugate and Antibody: Add 50 µL of HRP-conjugate and 50 µL of the specific antibody to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 25°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 250 µL of diluted wash buffer. Ensure complete removal of liquid after each wash.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.
-
Second Incubation: Incubate the plate for 15 minutes at 25°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. Gently tap the plate to ensure thorough mixing.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.
4. Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
A standard curve is generated by plotting the mean absorbance for each standard against its concentration.
-
The concentration of this compound in the urine samples is determined by interpolating their mean absorbance values from the standard curve.
-
The final concentration is calculated by multiplying the interpolated value by the dilution factor used during sample preparation.
Data Presentation
Table 1: Performance Characteristics of this compound ELISA in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ppb - 0.6 ppb | |
| Linear Range | 0.1 ppb to 8.1 ppb | |
| Recovery Rate | 70% - 110% |
Table 2: Cross-Reactivity of the this compound ELISA
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100% | |
| Salbutamol | <0.1% | |
| Clenbuterol | <0.1% |
Visualizations
Caption: Experimental workflow for this compound screening in urine.
Caption: Principle of the competitive ELISA for this compound detection.
References
Using Ractopamine as a Positive Control in Beta-Agonist Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine is a beta-adrenergic agonist used in animal feed to promote lean muscle growth and improve feed efficiency. Its well-characterized mechanism of action and consistent physiological effects make it an ideal positive control in studies investigating novel beta-agonists or related compounds. Pharmacologically, this compound stimulates β1 and β2 adrenergic receptors, and it is also a full agonist for the trace amine-associated receptor 1 (TAAR1). This activation initiates a downstream signaling cascade, primarily through the Gs protein, adenylyl cyclase, and cyclic AMP (cAMP), leading to increased protein synthesis and lipolysis. These application notes provide detailed protocols and data for utilizing this compound as a positive control in both in vivo and in vitro beta-agonist research.
Mechanism of Action
This compound exerts its effects by binding to beta-adrenergic receptors on the surface of cells, primarily in muscle and adipose tissues. This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. In muscle cells, this cascade leads to increased protein synthesis, resulting in muscle fiber hypertrophy. In adipocytes, it stimulates lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.
Data Presentation
In Vivo Effects of this compound in Livestock
The following tables summarize the quantitative effects of this compound on key performance indicators in finishing pigs and cattle. These data can be used as a benchmark for evaluating the efficacy of novel compounds.
| Table 1: Effect of this compound on Finishing Pig Performance | ||||
| This compound Dose (mg/kg feed) | Duration | Average Daily Gain (ADG) Improvement (%) | Feed Efficiency Improvement (%) | Carcass Lean Mass Increase (kg) |
| 5 - 10 | 21 - 35 days | Varies | ~10% | ~3 kg |
| 20 | 28 days | Significant increase | Significant increase | Data varies |
Note: The effects of this compound can diminish over time due to receptor desensitization.
| Table 2: Effect of this compound on Finishing Cattle Performance | |||
| This compound Dose (mg/kg feed) | Duration | Average Daily Gain (ADG) Improvement (%) | Hot Carcass Weight Increase (kg) |
| 10 - 30 | 28 - 42 days | 16 - 32% | 7.3 - 10.6 |
Sources:
In Vitro Effects of this compound
| Table 3: In Vitro Dose-Response of this compound | |||
| Cell Type | Assay | This compound Concentration | Observed Effect |
| Rat L6 Myotubes (ELC5 subclone) | Protein Synthesis ([35S]methionine incorporation) | 10-6 M (1 µM) | Significant increase at 24, 48, 72, and 96 hours |
| Rat Adipocytes | Lipolysis | 10-6 M (1 µM) | Maximum stimulation |
| Rat Adipocytes | Lipogenesis | 10-6 M (1 µM) | Maximum inhibition |
| Oocytes expressing mTAAR1 | cAMP-dependent chloride conductance | EC50 = 16 ± 4 µM | Full agonist activity |
Sources:
Experimental Protocols
In Vivo Study: Evaluation of a Novel Beta-Agonist in Finishing Pigs
This protocol outlines a typical experimental design to assess the efficacy of a new beta-agonist compared to a negative control and this compound as a positive control.
1. Animals and Housing:
-
Use a sufficient number of finishing pigs (e.g., 60 pigs, approximately 70-80 kg body weight), blocked by initial weight and sex.
-
House pigs in individual or small group pens to monitor feed intake accurately.
-
Provide ad libitum access to water and feed.
2. Dietary Treatments:
-
Control Group: Standard finishing diet.
-
This compound Group (Positive Control): Standard finishing diet supplemented with 10 mg/kg this compound.
-
Test Compound Group(s): Standard finishing diet supplemented with the novel beta-agonist at one or more concentrations.
3. Experimental Period:
-
Administer the respective diets for a period of 28 to 35 days before slaughter.
4. Data Collection:
-
Record individual pig weights weekly to calculate Average Daily Gain (ADG).
-
Measure daily feed intake to determine Feed Efficiency (gain:feed ratio).
-
At the end of the trial, collect carcass data, including hot carcass weight, lean muscle mass, and backfat thickness.
5. Statistical Analysis:
-
Analyze the data using appropriate statistical models (e.g., ANOVA) to compare the effects of the different dietary treatments.
In Vitro Protocol: Protein Synthesis Assay in L6 Myotubes
This protocol describes how to use this compound as a positive control to measure the effect of a test compound on protein synthesis in a muscle cell line.
1. Cell Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum. Allow 4-6 days for myotube formation.
2. Treatment:
-
Prepare treatment media containing:
-
Vehicle control (e.g., DMSO).
-
This compound (positive control) at a final concentration of 1 µM (10-6 M).
-
Test compound at various concentrations.
-
-
Replace the differentiation medium with the treatment media.
3. Protein Synthesis Measurement ([35S]methionine incorporation):
-
After 24, 48, 72, or 96 hours of treatment, incubate the myotubes with [35S]methionine in methionine-free DMEM for a defined period (e.g., 2-4 hours).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate the protein using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated [35S]methionine.
-
Solubilize the protein pellet and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of each well (determined by a protein assay like BCA).
4. Data Analysis:
-
Express the results as a percentage or fold-change relative to the vehicle control.
-
Compare the effect of the test compound to that of this compound.
In Vitro Protocol: Lipolysis Assay in 3T3-L1 Adipocytes
This protocol details the use of this compound as a positive control to assess the lipolytic activity of a test compound.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Upon reaching confluence, induce differentiation using a cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.
-
After 2-3 days, switch to a medium containing insulin for another 2 days.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS. Mature adipocytes with visible lipid droplets should be present after 7-10 days.
2. Lipolysis Assay (Glycerol Release):
-
Wash the differentiated 3T3-L1 adipocytes with PBS.
-
Incubate the cells in a serum-free medium containing 2% bovine serum albumin (BSA) and the following treatments:
-
Vehicle control.
-
This compound (positive control) at a final concentration of 1 µM.
-
Test compound at various concentrations.
-
-
Incubate for 1-3 hours at 37°C.
-
Collect the incubation medium.
-
Measure the glycerol concentration in the medium using a commercially available glycerol assay kit.
3. Data Analysis:
-
Generate a standard curve using the glycerol standards provided in the kit.
-
Calculate the amount of glycerol released from each well.
-
Express the results as a percentage or fold-change relative to the vehicle control and compare with the effect of this compound.
Analytical Methods for this compound Detection
To confirm the presence and concentration of this compound in experimental samples (e.g., feed, tissues, or cell culture media), High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: Quantitative Analysis of Ractopamine in Complex Biological Matrices
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine is a beta-adrenergic agonist used as a feed additive to promote leanness and increase muscle mass in livestock such as cattle and swine.[1] Its use is regulated, with varying maximum residue limits (MRLs) or outright bans in different countries, including the European Union, China, and Russia. Consequently, robust and sensitive analytical methods are essential for monitoring this compound residues in complex biological matrices to ensure food safety and compliance with international trade regulations.[1] This document provides detailed protocols for the quantification of this compound in matrices like animal tissues (muscle, liver), urine, and feed, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Primary Analytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the confirmation and quantification of this compound. It offers high selectivity, sensitivity, and accuracy, allowing for detection at levels well below regulatory limits. The general workflow involves sample preparation (extraction and cleanup), chromatographic separation, and mass spectrometric detection.
Experimental Protocol: this compound in Animal Tissue (Muscle/Liver) by LC-MS/MS
This protocol is based on established methods involving enzymatic hydrolysis to release bound this compound, followed by extraction and cleanup.
1. Materials and Reagents
-
This compound Hydrochloride reference standard
-
This compound-d5 internal standard (IS)
-
Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (LC-MS grade)
-
Formic acid, Trifluoroacetic acid (TFA)
-
β-glucuronidase/aryl-sulfatase enzyme solution
-
Sodium acetate buffer (pH 5.0)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Ultrapure water
2. Sample Preparation
A crucial step is the effective extraction of this compound from the complex tissue matrix and removal of interfering substances.
3. Instrumental Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size).
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic or gradient elution can be optimized. A typical starting condition is 80:20 (A:B).
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 302 [M+H]+.
-
Product Ions (m/z): At least two product ions should be monitored for confirmation (e.g., m/z 164, 121, 284).
-
4. Quantification
Quantification is performed using a matrix-matched calibration curve. A series of blank matrix samples are fortified with known concentrations of this compound standard and the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Screening Method: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method suitable for analyzing a large number of samples. It is a competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites.
General Protocol: this compound in Urine/Feed by ELISA
This protocol provides a general workflow; specific incubation times, reagent volumes, and sample preparation steps may vary depending on the commercial kit used.
1. Sample Preparation
-
Urine: Often requires dilution with a buffer provided in the kit. For total this compound, an enzymatic hydrolysis step with β-glucuronidase is necessary before analysis.
-
Feed: Requires extraction. A common method involves weighing 2g of the sample, adding a methanol/water solution and hexane, vortexing for 20 minutes, and centrifuging. The methanol layer is then collected and diluted for the assay.
2. ELISA Procedure
3. Data Interpretation
The absorbance is inversely proportional to the this compound concentration in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration in the samples is then determined by interpolating from this curve.
Quantitative Data Summary
The performance of analytical methods is characterized by several key parameters, which vary by method and matrix.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | LC-MS/MS | Animal Tissues | 0.03 - 0.66 ng/g (ppb) | |
| LC-MS/MS | Swine/Cattle Tissues | 1 ng/g (ppb) | ||
| LC-MS/MS | Pig Muscle | 0.5 µg/kg (ppb) | ||
| Limit of Detection (LOD) | GC-MS | Human Urine | 0.15 ng/mL | |
| ELISA | Various Samples | 0.1 ng/g (ppb) | ||
| ELISA | Pig Liver | 4.57 µg/kg (ppb) | ||
| ELISA | Meat | 0.5 ng/mL | ||
| Recovery | LC-MS/MS | Swine Tissues | 99.5 - 100.8% | |
| LC-MS/MS | Cattle Tissues | 97.0 - 109.4% | ||
| LC-MS/MS | Bovine/Swine Muscle | ~95% | ||
| ELISA | Spiked Samples | 60 - 140% |
Conclusion
The choice of method for quantifying this compound depends on the specific application. LC-MS/MS provides a robust, specific, and sensitive method for confirmatory analysis and precise quantification in various biological matrices. Simpler and faster methods like ELISA serve as excellent screening tools, enabling high-throughput analysis of samples, with positive results typically requiring confirmation by a method such as LC-MS/MS. Proper validation of these protocols according to regulatory guidelines is critical for ensuring data accuracy and reliability.
References
Application of Ractopamine in Studies of Muscle Hypertrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine is a phenethanolamine β-adrenergic agonist that has been widely studied for its ability to promote muscle hypertrophy.[1] It is used as a feed additive in livestock to increase muscle mass and improve feed efficiency.[2] In a research context, this compound serves as a valuable pharmacological tool to investigate the molecular mechanisms underlying skeletal muscle growth and to explore potential therapeutic strategies for muscle wasting conditions. This document provides detailed application notes and protocols for researchers utilizing this compound in muscle hypertrophy studies.
This compound primarily acts by binding to β-adrenergic receptors on muscle cells, initiating a signaling cascade that leads to increased protein synthesis and a subsequent increase in muscle fiber size.[3] This mode of action makes it a potent agent for studying the pathways that govern muscle protein accretion.[1]
Mechanism of Action: β-Adrenergic Signaling Cascade
This compound administration leads to the activation of β-adrenergic receptors, primarily the β1 and β2 subtypes, on the surface of skeletal muscle cells.[4] This activation triggers a downstream signaling cascade that is central to its hypertrophic effects. The binding of this compound to these receptors stimulates the production of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, ultimately leading to an increase in the rate of protein synthesis and a decrease in protein degradation, tipping the balance towards net protein accretion and muscle fiber hypertrophy. Studies have also indicated that this compound can influence gene expression, leading to a shift in muscle fiber type composition, generally towards a faster, more glycolytic phenotype.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on muscle hypertrophy and related parameters.
Table 1: In Vitro Effects of this compound on Muscle Cells
| Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| ELC5 myotubes (rat L6) | 10⁻⁶ M | 24-96 h | Increased [³⁵S]methionine incorporation (protein synthesis) | |
| ELC5 myotubes (rat L6) | 10⁻⁶ M and 10⁻⁵ M | Not specified | Significant increase in cellular protein accretion |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Finishing Pigs | 20 mg/kg of diet | 1, 8, or 24 days | No significant effect on β-adrenoceptor maximal binding in longissimus muscle. | |
| Steers | 200 mg/animal/day | 28 days | Significant change in muscle fiber type distribution (e.g., ~21% switch from type I to type IIA in vastus lateralis and gracilis muscles). | |
| Finishing Pigs | 20 mg/kg of diet | 1, 2, or 4 weeks | Increased MyHC type IIB gene expression; decreased MyHC type IIA and IIX gene expression. | |
| Finishing Pigs | 10 mg/kg of diet | 28 days | May reduce intramuscular fat in certain genetic lines. | |
| Beef Steers | 30.1 mg/kg of diet | 32 days | Increased final body weight and average daily gain. | |
| Finishing Pigs | 10 mg/kg of diet | 35 days | Decreased percentage of type IIX muscle fibers and a tendency to increase type IIB fibers. | |
| Finishing Pigs | 20 mg/kg of diet | 12 hours | Increase in type IIB MyHC gene expression. | |
| Finishing Pigs | 20 ppm in diet | 14, 21, 28, 35, or 42 days | Increased total protein content in semitendinosus muscle. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Myotube Protein Synthesis
This protocol is based on the methodology described for studying the effects of this compound on cultured rat myotubes.
1. Cell Culture and Differentiation: a. Culture ELC5 myoblasts (a subclone of rat L6 cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂. b. Grow cells to confluency. c. Induce differentiation into myotubes by switching to a low-serum differentiation medium (e.g., DMEM with 2% horse serum). Allow cells to differentiate for 4-6 days.
2. This compound Treatment: a. Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in the differentiation medium. b. Treat the differentiated myotubes with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle-only control group. c. Incubate the cells for the desired duration (e.g., 4, 24, 48, 72, and 96 hours).
3. Protein Synthesis Assay ([³⁵S]methionine Incorporation): a. During the last few hours of the treatment period (e.g., the final 4 hours), replace the medium with a methionine-free medium containing [³⁵S]methionine and the respective this compound concentrations. b. After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³⁵S]methionine. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer). d. Precipitate the total protein using trichloroacetic acid (TCA). e. Collect the protein precipitate on glass fiber filters and wash with ethanol. f. Measure the incorporated radioactivity using a scintillation counter. g. Normalize the counts to the total protein content of a parallel set of wells, determined by a protein assay (e.g., BCA assay).
4. Analysis of Specific Proteins: a. To analyze the synthesis of specific proteins like myosin heavy chain, separate the cell lysates by SDS-PAGE. b. Visualize the radiolabeled proteins by autoradiography or phosphorimaging. c. Quantify the band intensity corresponding to the protein of interest.
Protocol 2: In Vivo Assessment of this compound on Muscle Fiber Type in Rodents
This protocol is a generalized procedure based on principles from studies investigating muscle fiber shifts.
1. Animal Model and Acclimation: a. Select a suitable rodent model (e.g., male Wistar rats, C57BL/6 mice). b. Acclimate the animals to the housing conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
2. This compound Administration: a. Prepare the this compound solution for administration. For oral gavage, dissolve this compound hydrochloride in sterile water. For dietary administration, mix a predetermined amount of this compound into the powdered chow. b. Divide the animals into a control group (receiving vehicle or standard diet) and a this compound-treated group. c. Administer this compound at a specified dose and duration (e.g., 10-20 mg/kg body weight/day for 4 weeks).
3. Tissue Collection: a. At the end of the treatment period, euthanize the animals using an approved method. b. Carefully dissect specific muscles of interest (e.g., soleus, extensor digitorum longus (EDL), tibialis anterior). c. For immunohistochemistry, embed the muscle samples in optimal cutting temperature (OCT) compound and freeze them in isopentane cooled by liquid nitrogen. Store at -80°C. d. For gene expression analysis, snap-freeze the muscle tissue in liquid nitrogen and store at -80°C.
4. Immunohistochemistry for Muscle Fiber Typing: a. Cut frozen muscle sections (e.g., 10 µm thick) using a cryostat. b. Mount the sections on glass slides. c. Perform immunohistochemical staining using antibodies specific for different myosin heavy chain (MyHC) isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb, anti-MyHC IIx). d. Use appropriate fluorescently labeled secondary antibodies for visualization. e. Counterstain with DAPI to visualize nuclei if desired. f. Capture images of the stained sections using a fluorescence microscope.
5. Image Analysis and Quantification: a. Quantify the number and cross-sectional area (CSA) of each fiber type using image analysis software (e.g., ImageJ). b. Calculate the percentage of each fiber type within the muscle.
6. Gene Expression Analysis (Optional): a. Extract total RNA from the frozen muscle tissue. b. Synthesize cDNA using reverse transcriptase. c. Perform quantitative real-time PCR (qPCR) using primers specific for the different MyHC isoform genes. d. Normalize the expression levels to a suitable housekeeping gene.
Concluding Remarks
This compound is a powerful tool for inducing muscle hypertrophy and studying its underlying mechanisms. The protocols and data provided herein offer a foundation for researchers to design and execute experiments aimed at understanding muscle physiology and developing novel therapeutics for muscle-related disorders. It is crucial to adhere to appropriate ethical guidelines for animal research and to maintain consistency in experimental procedures to ensure reliable and reproducible results. The desensitization of β-adrenergic receptors with prolonged exposure to this compound is a key consideration in experimental design, and intermittent dosing strategies may be explored to mitigate this effect.
References
- 1. This compound [asi.k-state.edu]
- 2. Food safety of this compound-fed beef and swine - Food & Health [canr.msu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Beta-adrenoceptor profile of this compound HCl in isolated smooth and cardiac muscle tissues of rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-phase extraction methods for ractopamine from liver tissue
An overview of robust solid-phase extraction (SPE) methods for the accurate quantification of ractopamine in liver tissue is presented. This document provides detailed application notes and standardized protocols essential for researchers, scientists, and professionals in drug development and food safety. The included methodologies, data tables, and visual workflows are designed to ensure reliable and reproducible results in the analysis of this compound residues.
Application Notes
Solid-phase extraction is a critical step in the sample preparation workflow for the analysis of this compound in complex biological matrices like liver tissue. The primary goal of SPE is to remove interfering substances such as fats, proteins, and phospholipids that can suppress the instrument signal and lead to inaccurate quantification. The choice of SPE sorbent and protocol is crucial for achieving high recovery rates and low limits of detection.
Commonly used SPE sorbents for this compound extraction include mixed-mode cation exchange (MCX) cartridges, such as Oasis MCX and Oasis PRiME MCX, which are effective in capturing the basic this compound molecule while allowing for the removal of neutral and acidic interferences.[1][2] Molecularly imprinted polymers (MIPs) offer high selectivity for this compound and have also been successfully employed for its extraction from various sample types.[3][4]
The overall analytical process typically involves initial tissue homogenization, followed by enzymatic hydrolysis to cleave this compound glucuronide metabolites, a common form of the drug in liver tissue. Subsequent protein precipitation and centrifugation are performed before the extract is loaded onto the SPE cartridge. A well-defined series of conditioning, washing, and elution steps ensures the selective isolation of this compound, which is then typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance of various SPE methods for the determination of this compound in liver tissue.
Table 1: Recovery and Precision Data for this compound SPE Methods
| SPE Sorbent | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Oasis MCX | 1, 6, 20 | >90% | <10% | |
| Oasis PRiME MCX | 1, 6, 20 | High | Not Specified | |
| Dummy-template MIP | Not Specified | 72.4 - 79.7% | 7.4 - 13.0% | |
| Not Specified (QuEChERS) | Not Specified | 92.0 - 127% | Not Specified |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Liver Tissue
| Analytical Method | LOD (ng/g) | LOQ (ng/g) | Reference |
| LC-MS/MS (Oasis MCX) | 0.1 | Not Specified | |
| LC-MS/MS | 0.02 | 0.06 | |
| LC-MS/MS (QuEChERS) | Not Specified | <1 µg/kg (ppb) | |
| HPLC-UV (In-tube SPME) | 0.64 | Not Specified | |
| LC-MS/MS | Not Specified | 1 |
Experimental Protocols
Protocol 1: SPE using Oasis MCX Cartridges
This protocol is adapted from established methods for the analysis of this compound in bovine and porcine liver.
1. Sample Homogenization and Extraction:
-
Weigh 5 g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 10 seconds and shake for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of methanol, vortex, shake, and centrifuge as before.
-
Combine the supernatants.
-
Adjust the final volume of the combined extracts to exactly 50 mL with methanol.
2. Enzymatic Hydrolysis:
-
Transfer an 8 mL aliquot of the combined extract to a 15 mL tube.
-
Evaporate the methanol under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.8 mL of 25 mM sodium acetate buffer (pH 5.2).
-
Add 20 µL of β-glucuronidase and incubate at 65°C for 2 hours.
-
Add 0.8 mL of methanol and centrifuge at 4000 rpm for 5 minutes.
3. Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the hydrolysis step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction
This protocol is based on a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach.
1. Sample Homogenization and Extraction:
-
Weigh 5 g of homogenized liver tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetate buffer.
-
Vortex thoroughly.
2. Salting-Out and Centrifugation:
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
4. Final Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness if necessary and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Rapid analysis of this compound in pig tissues by dummy-template imprinted solid-phase extraction coupling with surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Molecularly-imprinted solid phase extraction coupled with high performance liquid chromatography for the determination of this compound in feed samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ractopamine in Wastewater
These application notes provide detailed protocols for the detection and quantification of ractopamine in wastewater samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies cover a range of analytical techniques from traditional chromatography to rapid screening assays and emerging biosensor technologies.
Introduction
This compound is a beta-adrenergic agonist used as a feed additive to promote leanness in livestock.[1] Its presence in the environment, particularly in wastewater, is a growing concern due to potential ecological impacts and risks to human health.[2] Monitoring this compound levels in wastewater is crucial for assessing its environmental fate and ensuring the effectiveness of wastewater treatment processes. This document outlines several validated and emerging methods for its detection.
Analytical Methods Overview
A variety of analytical methods are available for the detection of this compound, each with its own advantages in terms of sensitivity, selectivity, cost, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and various biosensor-based approaches.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a robust and sensitive method for the quantification of this compound.[3] The method involves extraction of this compound from the wastewater sample, followed by chromatographic separation and detection.
Experimental Protocol
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filter the wastewater sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the filtered sample to approximately 9.0 using a suitable buffer (e.g., ammonium acetate).
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Load the wastewater sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound from the cartridge with 10 mL of methanol.[3]
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[4]
b. HPLC Conditions
-
Instrument: Agilent 1100 series HPLC or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.05% trifluoroacetic acid in water (e.g., 25:75 v/v). The composition may need optimization for specific HPLC systems.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 225 nm and an emission wavelength of 300 nm.
-
Column Temperature: 40°C.
c. Quantification
A calibration curve is generated using this compound hydrochloride standard solutions of known concentrations. The concentration of this compound in the wastewater sample is determined by comparing its peak area with the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it a powerful confirmatory method for this compound analysis.
Experimental Protocol
a. Sample Preparation
The sample preparation for LC-MS/MS is similar to the SPE protocol for HPLC. For enhanced cleanup, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted.
b. LC-MS/MS Conditions
-
Instrument: Waters Acquity UPLC system coupled with a Micromass Quattro Ultima Pt mass spectrometer or equivalent.
-
Column: Acquity HSS C18 column (e.g., 150x2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 302, with product ions typically monitored for quantification and confirmation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of antibodies to this compound. It is a competitive immunoassay where free this compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites.
Experimental Protocol
-
Prepare samples and standards. Wastewater samples may require dilution with the provided sample dilution buffer.
-
Add 50 µL of the standard solutions or prepared samples to the wells of the antibody-coated microtiter plate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate multiple times with the provided washing buffer to remove unbound reagents.
-
Add 100 µL of the substrate/chromogen solution (e.g., TMB/H2O2) to each well and incubate for 15 minutes in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the this compound concentration.
Biosensors
Biosensors represent a rapidly advancing field for the detection of various analytes, including this compound. Electrochemical and optical biosensors have shown promise for sensitive and rapid detection.
a. Electrochemical Biosensors
Electrochemical biosensors for this compound can be fabricated using materials like manganese (II) phosphate nanoflowers or gold nanoparticles functionalized with specific aptamers or antibodies. The principle involves the change in an electrochemical signal (e.g., current or potential) upon the binding of this compound to the bioreceptor on the electrode surface.
b. Optical Biosensors (Surface Plasmon Resonance - SPR)
SPR-based biosensors monitor the change in the refractive index at the sensor surface upon the binding of the analyte. For this compound detection, a derivative of this compound is immobilized on the sensor chip, and the sample containing this compound is mixed with a specific antibody before being passed over the chip. The free this compound in the sample will inhibit the binding of the antibody to the chip, resulting in a lower SPR signal.
Data Presentation
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-Fluorescence | Pork | - | 0.078 µg/g | 89.9 | |
| LC-MS/MS | Animal Tissue | - | 0.1 ppb | - | |
| LC-MS | Animal Tissue | - | 0.01 mg/kg | - | |
| ELISA | Urine | 1.0 ppb | - | - | |
| ELISA | Tissue | 0.1 ppb | - | - | |
| ELISA | Feed | 2.0 ppb | - | - | |
| ELISA | Urine | - | 0.3 ppb | - | |
| Electrochemical Biosensor | - | 4.6 - 26 pg/mL | - | - | |
| Electrochemical Biosensor | Meat | 0.12 µmol/L | - | 95.2 - 101.8 | |
| SPR Biosensor | Pork | 0.6 µg/kg | - | >80 | |
| LSPR Biosensor | Pork | 1.19 fg/mL | - | - | |
| LFIA | Pork | 2.27 ng/mL | - | - |
Note: The data presented is primarily from studies on biological matrices. These values can serve as a reference for expected performance in wastewater, though matrix effects may influence the actual detection limits.
Visualizations
Caption: Workflow for this compound Detection by HPLC.
Caption: Principle of Competitive ELISA for this compound.
References
Application Notes and Protocols for Sensitive Ractopamine Detection using Localized Surface Plasmon Resonance
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ractopamine is a beta-agonist drug used to promote leanness in livestock. However, its use is banned in many countries due to potential health risks to consumers. Consequently, sensitive and rapid detection methods are crucial for food safety and regulatory compliance. This document provides a detailed protocol for the detection of this compound using a localized surface plasmon resonance (LSPR) biosensor. LSPR is a highly sensitive, label-free optical sensing technique that measures changes in the refractive index at the surface of metallic nanoparticles upon analyte binding.[1] This method, utilizing gold nanoparticles (AuNPs) functionalized with this compound-specific antibodies, offers a robust and highly sensitive platform for this compound quantification in food matrices.[2][3][4][5]
Principle of Detection
The LSPR-based this compound sensor operates on the principle of a competitive immunoassay. The sensor surface consists of a glass substrate coated with gold nanoparticles (AuNPs). These AuNPs are functionalized with antibodies specific to this compound. When a sample containing this compound is introduced, the this compound molecules bind to the antibodies on the AuNP surface. This binding event alters the local refractive index at the nanoparticle surface, causing a measurable shift in the LSPR peak wavelength of the AuNPs. The magnitude of this shift is proportional to the concentration of this compound in the sample. By measuring the change in the LSPR peak, the concentration of this compound can be accurately determined.
Quantitative Data Summary
The performance of LSPR-based this compound sensors is summarized in the table below. The data is compiled from studies utilizing gold nanoparticle-based LSPR sensors for this compound detection.
| Parameter | Value | Reference |
| Limit of Detection (LOD) in buffer | 1.19 fg/mL | |
| Limit of Detection (LOD) in pork | 0.3 fg/mL | |
| Linear Detection Range in pork | 1 fg/mL - 1 pg/mL | |
| Optimal Antibody Concentration | 10 µg/mL | |
| Optimal Antibody Incubation Time | 20 min | |
| This compound Reaction Time | 15 min | |
| Linearity (R²) in pork samples | 0.9993 | |
| Recovery in Pork Samples | 93-108% |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication and use of the LSPR-based this compound sensor.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) by Citrate Reduction (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v), freshly prepared
-
Deionized water (18.2 MΩ·cm)
-
Erlenmeyer flask (50 mL)
-
Stirring hot plate with magnetic stir bar
-
All glassware must be scrupulously cleaned.
Procedure:
-
Add 20 mL of 1.0 mM HAuCl₄ solution to the 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Place the flask on the stirring hot plate and bring the solution to a rolling boil with vigorous stirring.
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.
-
Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep red or burgundy.
-
Continue heating and stirring for an additional 10-15 minutes after the color change is complete to ensure the reaction has finished.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy. A characteristic LSPR peak should be observed between 519 and 528 nm.
-
Store the AuNP solution at 4°C in a dark bottle for future use.
Protocol 2: Fabrication of LSPR Sensor Chip
This protocol details the preparation of the glass substrate and the immobilization of AuNPs.
Materials:
-
Glass microscope slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
(3-Aminopropyl)triethoxysilane (APTES) solution (2% in ethanol)
-
Ethanol
-
Deionized water
-
Synthesized AuNP solution (from Protocol 1)
-
Oven
Procedure:
-
Glass Slide Cleaning:
-
Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Carefully remove the slides and rinse them extensively with deionized water.
-
Rinse the slides with ethanol and dry them under a stream of nitrogen or in an oven at 110°C.
-
-
Surface Functionalization with APTES:
-
Immerse the cleaned and dried glass slides in a 2% APTES solution in ethanol for 1 hour at room temperature. This creates an amine-functionalized surface.
-
Rinse the slides thoroughly with ethanol to remove any unbound APTES.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C for 15-30 minutes.
-
-
Gold Nanoparticle Immobilization:
-
Immerse the APTES-functionalized glass slides in the AuNP solution for 12-24 hours at room temperature. The negatively charged citrate-capped AuNPs will self-assemble onto the positively charged amine-functionalized surface.
-
After incubation, remove the slides and rinse them gently with deionized water to remove any loosely bound AuNPs.
-
Dry the LSPR sensor chips under a gentle stream of nitrogen. The chips should have a uniform reddish appearance.
-
Store the fabricated sensor chips in a clean, dry container until use.
-
Protocol 3: Antibody Immobilization on LSPR Sensor Chip
This protocol describes the functionalization of the AuNP-coated sensor chip with this compound-specific antibodies.
Materials:
-
Fabricated LSPR sensor chips (from Protocol 2)
-
This compound-specific antibody (RAC-Ab) solution (10 µg/mL in Phosphate Buffered Saline, PBS, pH 7.4)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
Procedure:
-
Immerse the LSPR sensor chips in the 10 µg/mL RAC-Ab solution.
-
Incubate for 20 minutes at room temperature to allow the antibodies to bind to the surface of the gold nanoparticles.
-
After incubation, gently wash the sensor chips with PBS to remove any unbound antibodies.
-
Immerse the chips in a blocking buffer for 30 minutes to block any remaining non-specific binding sites on the surface.
-
Wash the sensor chips again with PBS and dry them under a gentle stream of nitrogen.
-
The antibody-functionalized LSPR sensor chips are now ready for this compound detection.
Protocol 4: Sample Preparation from Pork
This protocol outlines the extraction of this compound from pork samples.
Materials:
-
Pork sample
-
Homogenizer or blender
-
Phosphate Buffer (PB), 0.01 M, pH 7.4
-
Centrifuge
Procedure:
-
Homogenize 1.0 g of the pork sample using a blender.
-
For spiked samples, add a known concentration of this compound standard to the homogenized pork and let it sit at 4°C for 1 hour.
-
Add 10.0 mL of PB to the homogenized sample.
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture at 8,000 rpm for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound. This supernatant can be directly used for LSPR analysis.
Protocol 5: LSPR Measurement and Data Analysis
This protocol describes the procedure for detecting this compound using the prepared sensor chips.
Materials:
-
Antibody-functionalized LSPR sensor chips (from Protocol 3)
-
This compound standard solutions (for calibration curve) or sample extracts (from Protocol 4)
-
UV-Vis Spectrophotometer with a holder for glass slides
-
Phosphate Buffer (PB), 0.01 M, pH 7.4
Procedure:
-
Baseline Measurement:
-
Place an antibody-functionalized LSPR sensor chip in the spectrophotometer.
-
Record the initial LSPR absorbance spectrum in air or PB to establish a baseline. The peak wavelength is the initial LSPR peak (λ_initial).
-
-
This compound Detection:
-
Immerse the sensor chip in 600 µL of the this compound standard solution or sample extract for 15 minutes.
-
After incubation, wash the chip with PB to remove unbound molecules.
-
Dry the chip under a gentle stream of nitrogen.
-
-
Final Measurement:
-
Record the LSPR absorbance spectrum of the sensor chip again. The new peak wavelength is the final LSPR peak (λ_final).
-
-
Data Analysis:
-
Calculate the LSPR peak shift (Δλ) using the formula: Δλ = λ_final - λ_initial.
-
Calibration Curve: To quantify this compound concentration, prepare a series of standard solutions with known this compound concentrations (e.g., from 1 fg/mL to 1 ng/mL). Measure the LSPR peak shift for each standard. Plot the LSPR peak shift (Δλ) as a function of the this compound concentration.
-
Sample Quantification: Measure the LSPR peak shift for the unknown sample extract. Determine the - concentration of this compound in the sample by interpolating its LSPR peak shift on the calibration curve.
-
Visualizations
Signaling Pathway and Detection Principle
Caption: Principle of LSPR-based this compound detection.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. Integrated LSPR Biosensing Signal Processing Strategy and Visualization Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Options for this compound testing for fairs and exhibitions - Pork [canr.msu.edu]
- 5. Simple and rapid detection of this compound in pork with comparison of LSPR and LFIA sensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ractopamine
Welcome to the technical support center for the LC-MS/MS analysis of ractopamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological matrices like animal tissues or urine, endogenous components can co-extract with this compound and interfere with its ionization in the mass spectrometer's source.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent standard at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline at the retention times of interfering compounds.[1]
Q3: What are the most effective strategies for minimizing matrix effects in this compound analysis?
A3: The most effective strategies involve a combination of diligent sample preparation, optimized chromatographic separation, and the use of appropriate internal standards.[1]
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove interfering matrix components before LC-MS/MS analysis.
-
Chromatography: Optimizing the LC method, including the choice of column and mobile phase gradient, can help separate this compound from co-eluting matrix components.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended. Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be similarly affected by matrix effects, allowing for accurate quantification.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is best practice to use a SIL-IS in all quantitative LC-MS/MS analyses of this compound, especially when dealing with complex matrices. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows it to compensate for variations in both sample preparation and matrix effects. This leads to more accurate and precise results.
Troubleshooting Guide
Issue 1: Poor recovery of this compound during sample preparation.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the homogenization of the tissue sample is thorough. For tissue samples, enzymatic hydrolysis with β-glucuronidase and sulfatase may be necessary to release conjugated this compound. Optimize the extraction solvent and pH to match the physicochemical properties of this compound. |
| Suboptimal SPE/LLE Conditions | Verify that the SPE cartridge is appropriate for this compound (e.g., mixed-mode cation exchange). Ensure proper conditioning, loading, washing, and elution steps are followed. For LLE, experiment with different organic solvents and pH adjustments to improve extraction efficiency. |
| Analyte Degradation | This compound is stable under normal laboratory conditions, but prolonged exposure to harsh pH or high temperatures should be avoided. Prepare fresh standards and store them appropriately. |
Issue 2: Significant ion suppression or enhancement observed.
| Possible Cause | Suggested Solution |
| Co-elution of Matrix Components | Modify the LC gradient to improve the separation of this compound from interfering compounds. A shallower gradient can increase resolution. Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to alter selectivity. |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. For example, if using protein precipitation, consider adding an SPE or LLE step for further cleanup. For QuEChERS, experiment with different d-SPE sorbents. |
| High Concentration of Matrix Components | Dilute the sample extract before injection. While this may decrease the on-column concentration of this compound, it can significantly reduce matrix effects, potentially leading to a better signal-to-noise ratio. |
| Source Contamination | Clean the mass spectrometer's ion source. Buildup of non-volatile matrix components can lead to persistent ion suppression. |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Animal Tissue
This protocol is adapted from methods used for the analysis of veterinary drug residues in animal tissues.
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-d5) to the sample.
-
Enzymatic Hydrolysis: Add 8 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for at least 4 hours or overnight.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline for the extraction of this compound from urine samples.
-
Sample Preparation: Centrifuge the urine sample at 4000 rpm for 10 minutes. Take 5 mL of the supernatant.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard to the urine sample.
-
Hydrolysis (Optional but Recommended): Adjust the pH to 5.2 with acetate buffer and add 50 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for at least 4 hours.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 3 mL of acidic methanol (e.g., 2% formic acid in methanol) to remove other interferences.
-
Elution: Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods for this compound analysis.
Table 1: Comparison of Recovery and Matrix Effects for this compound in Swine Muscle (Spiked at 10 µg/kg)
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 75.2 | 12.5 | -45.8 |
| Liquid-Liquid Extraction (LLE) | 88.9 | 8.2 | -22.4 |
| QuEChERS | 95.1 | 5.6 | -10.3 |
| Solid-Phase Extraction (SPE) | 98.6 | 4.1 | -5.7 |
Matrix Effect (%) is calculated as ((Peak area in matrix extract / Peak area in neat solvent) - 1) * 100. A negative value indicates ion suppression.
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (this compound) | 302.2 -> 284.2 (Quantifier), 302.2 -> 164.1 (Qualifier) |
| MRM Transitions (this compound-d5) | 307.2 -> 289.2 |
Visual Workflows
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound LC-MS/MS analysis.
References
Technical Support Center: Enhancing Ractopamine Detection Sensitivity in Muscle Tissue
Welcome to the technical support center for Ractopamine detection in muscle tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in muscle tissue, and how do they compare in terms of sensitivity?
A1: The primary methods for this compound detection in muscle tissue include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), various immunoassays like ELISA and Lateral Flow Immunoassay (LFIA), and emerging biosensor technologies. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.[1][2] Immunoassays offer rapid screening capabilities, while biosensors show promise for on-site and highly sensitive detection.
Q2: How can I improve the extraction efficiency of this compound from muscle tissue samples?
A2: Optimizing the extraction protocol is crucial for improving detection sensitivity. Key strategies include:
-
Enzymatic Digestion: Using enzymes to release this compound that may be bound to tissue components.
-
Solvent Selection: Employing organic solvents like ethyl acetate or acetonitrile for effective extraction.[3]
-
Homogenization: Thoroughly homogenizing the tissue sample to ensure maximum surface area for extraction.[1]
-
Cleanup Steps: Incorporating cleanup procedures such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.
Q3: What are the key differences between screening and confirmatory methods for this compound detection?
A3: Screening tests, such as ELISA and LFIA, are designed for rapid analysis of a large number of samples to presumptively identify the presence of this compound. They are typically cost-effective and easy to use. Confirmatory methods, like LC-MS/MS, provide a more definitive identification and quantification of the analyte, offering higher accuracy and sensitivity. It is common practice to use a screening method initially, followed by a confirmatory method for any positive results.
Q4: What are aptamers and how are they used to improve this compound detection?
A4: Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity, similar to antibodies. In this compound detection, aptamers are used as recognition elements in biosensors (aptasensors). This approach can offer high sensitivity and selectivity, overcoming some limitations of traditional immunoassays.
Troubleshooting Guides
Issue 1: Low or No Signal Detected in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review and optimize the sample preparation protocol. Ensure complete homogenization and consider enzymatic digestion to release bound this compound. Verify the effectiveness of your solvent extraction and cleanup steps. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Implement a more rigorous cleanup method like solid-phase extraction (SPE) or use matrix-matched calibration standards. |
| Instrumental Issues | Check the LC-MS/MS system for proper calibration, sensitivity, and performance. Ensure the mass spectrometer is tuned correctly for this compound and its fragments. |
| Degradation of this compound | This compound may degrade if samples are not stored or processed correctly. Store samples at -80°C and process them promptly. |
Issue 2: High Background or False Positives in Immunoassays (ELISA/LFIA)
| Potential Cause | Troubleshooting Step |
| Cross-Reactivity | The antibody may be cross-reacting with other structurally similar compounds in the sample matrix. Verify the specificity of the antibody used. Consider using a more specific monoclonal antibody if available. |
| Insufficient Washing | In ELISA, inadequate washing steps can lead to high background signals. Ensure that all washing steps are performed thoroughly according to the protocol. |
| Matrix Interference | Components in the muscle tissue extract can interfere with the antibody-antigen binding. Dilute the sample extract or use a more effective sample cleanup procedure to minimize matrix effects. |
| Non-Specific Binding | Blocking steps are critical to prevent non-specific binding of antibodies to the plate or membrane. Ensure that the blocking buffer is effective and the incubation time is sufficient. |
Quantitative Data Summary
The sensitivity of various this compound detection methods can be compared by their Limit of Detection (LOD) and Limit of Quantification (LOQ).
| Detection Method | Matrix | LOD / LOQ | Reference |
| LC-MS/MS | Beef Muscle | LOQ: 0.30 ng/g | |
| LC-MS/MS | Bovine Muscle | LOD: 0.081 ng/g, LOQ: 0.246 ng/g | |
| LC-MS/MS | Animal Tissue | LOQ: 0.1 ppb (ng/g) | |
| LC-MS/MS | Digestive Tract Tissues | LOQ: 0.03 - 0.66 ppb | |
| Localized Surface Plasmon Resonance (LSPR) | Pork | LOD: 1.19 fg/mL | |
| Lateral Flow Immunoassay (LFIA) | Pork | LOD: 2.27 ng/mL | |
| Piezoelectric Immunosensor | Meat | LOD: 0.05 ng/mL | |
| Electrochemical Sensor | Meat | LOD: 1.53 nmol/L | |
| Electrochemical Aptasensor | - | LLOQ: 0.01 µM | |
| ELISA | Chicken/Pig Muscle/Liver | LOD: 0.2 µg/kg | |
| Aptamer-based Fluorescent Bioassay | - | LOD: 0.04 ng/mL | |
| Surface-Enhanced Raman Spectroscopy (SERS) | Swine Urine | LOD: 0.4 µg/mL |
Note: LOD (Limit of Detection) is the lowest concentration of an analyte that can be reliably detected. LOQ (Limit of Quantification) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. LLOQ stands for Lower Limit of Quantitation.
Experimental Protocols & Workflows
LC-MS/MS with QuEChERS Extraction
This protocol is a common confirmatory method for this compound analysis.
Methodology:
-
Homogenization: Homogenize 5g of muscle tissue.
-
Enzymatic Hydrolysis: Add enzymes to the homogenized tissue to release any bound this compound and incubate.
-
QuEChERS Extraction: Add acetonitrile and a QuEChERS salt packet to the sample, vortex, and centrifuge.
-
Dispersive SPE Cleanup (dSPE): Transfer the supernatant to a dSPE tube containing sorbents to remove interfering substances, vortex, and centrifuge.
-
Analysis: Inject the final extract into the LC-MS/MS system for separation and detection.
Lateral Flow Immunoassay (LFIA) for Rapid Screening
LFIA provides a rapid, qualitative, or semi-quantitative result, suitable for on-site screening.
Methodology:
-
Sample Extraction: Homogenize the muscle tissue and extract this compound using a suitable buffer or solvent, followed by centrifugation to obtain a clear supernatant.
-
Sample Application: Apply a few drops of the sample extract to the sample pad of the LFIA strip.
-
Migration: The sample migrates along the strip via capillary action.
-
Detection: If this compound is present, it will compete with the this compound conjugate immobilized on the test line for binding to the gold nanoparticle-labeled antibodies. A weaker or absent test line indicates a positive result.
-
Interpretation: Read the results visually within a specified time (e.g., 5-10 minutes).
Aptamer-Based Biosensor Detection
This workflow illustrates the general principle of using an aptasensor for this compound detection.
Methodology:
-
Sensor Preparation: The sensor surface is functionalized with this compound-specific aptamers.
-
Sample Introduction: The prepared muscle tissue extract is introduced to the sensor surface.
-
Binding Event: If this compound is present in the sample, it will bind to the aptamers on the sensor surface.
-
Signal Transduction: This binding event causes a measurable change in the sensor's signal (e.g., electrochemical, optical).
-
Signal Readout: The change in signal is detected and correlated to the concentration of this compound in the sample.
References
Technical Support Center: Optimization of Mobile Phase for Ractopamine Separation in HPLC
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of ractopamine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, a basic compound, is often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.
-
Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can be in a partially ionized state, leading to secondary interactions with the stationary phase.
-
Solution 1: pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (approximately 9.0) to ensure it is fully protonated and less likely to interact with silanols. The use of acidic modifiers like formic acid or phosphoric acid is common.[1][2]
-
Cause 2: Insufficient Buffering: A mobile phase without a buffer or with a low buffer concentration may not effectively control the pH at the column surface.
-
Solution 2: Use a Buffer: Incorporate a buffer, such as sodium acetate or ammonium formate, into the aqueous portion of your mobile phase to maintain a consistent pH.[3][4][5]
Q2: My this compound peak has a very short or no retention time. How can I increase it?
A2: Poor retention of this compound on a reversed-phase column (like C18 or C8) indicates that the analyte is too polar relative to the mobile phase.
-
Cause 1: High Organic Solvent Content: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is too high.
-
Solution 1: Decrease Organic Solvent Percentage: Reduce the proportion of the organic solvent in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger retention of this compound on the non-polar stationary phase.
-
Cause 2: Mobile Phase pH is Too High: At a high pH, this compound will be deprotonated and more polar, resulting in reduced retention.
-
Solution 2: Lower the Mobile Phase pH: As mentioned for peak tailing, lowering the pH will increase the hydrophobicity of the protonated this compound, thereby increasing its retention time.
Q3: The retention time for my this compound peak is too long. How can I shorten the analysis time?
A3: An excessively long retention time can decrease sample throughput and lead to broader peaks.
-
Cause 1: Low Organic Solvent Content: The mobile phase contains too little organic solvent, making it too polar and causing strong retention of this compound.
-
Solution 1: Increase Organic Solvent Percentage: Gradually increase the percentage of acetonitrile or methanol in your mobile phase to decrease its polarity and shorten the retention time.
-
Cause 2: Use of a Stronger Organic Solvent: If using methanol, switching to acetonitrile, which is a stronger organic solvent in reversed-phase HPLC, can reduce the retention time.
-
Solution 2: Gradient Elution: Employing a gradient elution, where the organic solvent concentration is increased during the run, can effectively elute strongly retained compounds like this compound more quickly.
Q4: I am observing poor resolution between my this compound peak and other components in the sample.
A4: Inadequate resolution can be addressed by modifying the selectivity of the chromatographic system.
-
Cause 1: Suboptimal Mobile Phase Composition: The current mobile phase may not provide sufficient selectivity for the separation.
-
Solution 1: Alter the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
-
Solution 2: Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of interfering compounds, thus altering their retention and improving resolution.
-
Solution 3: Introduce an Ion-Pairing Reagent: For complex matrices, adding an ion-pairing reagent like 1-pentanesulfonic acid to the mobile phase can improve the retention and resolution of basic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A1: A good starting point for developing a method for this compound separation on a C18 column is a mixture of acetonitrile and an aqueous buffer. A common composition is a ratio between 25:75 and 30:70 (v/v) of acetonitrile to a buffer like 100 mM sodium acetate at pH 5.0. Another approach is to use acetonitrile and water with an acidic modifier, such as 0.1% formic acid or phosphoric acid.
Q2: What is the effect of pH on this compound retention in reversed-phase HPLC?
A2: The pH of the mobile phase significantly impacts the retention of ionizable compounds like this compound. This compound has basic functional groups. At a low pH (e.g., below 4), it will be fully protonated (positively charged). This can lead to good peak shapes by minimizing undesirable interactions with the stationary phase. As the pH increases towards the pKa of this compound, it will become less protonated, which can affect its retention and peak shape.
Q3: Should I use isocratic or gradient elution for this compound analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and often sufficient for the analysis of this compound in relatively clean samples like raw materials or feed additives.
-
Gradient elution , where the mobile phase composition changes during the run (e.g., by increasing the percentage of organic solvent), is beneficial for analyzing this compound in complex matrices like pork tissue or for separating it from multiple other compounds. This can help to shorten the analysis time and improve peak shapes for late-eluting compounds.
Q4: What are the common additives used in the mobile phase for this compound analysis and why?
A4: Common additives include:
-
Acids (Formic Acid, Acetic Acid, Phosphoric Acid): These are used to lower the pH of the mobile phase. This ensures that this compound is in its protonated form, which generally results in better peak shape and reproducible retention.
-
Buffers (Sodium Acetate, Ammonium Acetate, Ammonium Formate): Buffers are used to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes, especially for ionizable compounds.
-
Ion-Pairing Reagents (e.g., 1-pentanesulfonic acid): These reagents are added to the mobile phase to form a neutral ion pair with the charged analyte (protonated this compound). This can enhance retention and improve peak shape on reversed-phase columns.
Data Presentation
Table 1: Summary of Mobile Phase Compositions for this compound HPLC Analysis
| Organic Solvent | Aqueous Phase | Additives | Column Type | Detection | Reference |
| Acetonitrile | 100 mM Sodium Acetate Buffer | - | C8 | UV at 275 nm | |
| Acetonitrile | Water | Phosphoric Acid or Formic Acid | Newcrom R1 | Not Specified | |
| Acetonitrile | 0.01M Ammonium Formate | - | C18 | Not Specified | |
| Acetonitrile | Water | Glacial Acetic Acid, 1-pentanesulfonic acid | C18 | Fluorescence | |
| Acetonitrile | Water | Formic Acid, Ammonium Acetate | C18 | UV |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound in Raw Material
This protocol is based on the method described by Freire et al. (2020).
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C8 (250 x 4.6 mm, 5.0 µm particle size).
-
Column Temperature: Room temperature.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 275 nm.
-
-
Mobile Phase Preparation:
-
Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0.
-
The mobile phase consists of acetonitrile and 100 mM sodium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., in the range of 160-240 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: A troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Logical steps for mobile phase optimization in this compound HPLC method development.
References
- 1. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a simple method for routine analysis of this compound hydrochloride in raw material and feed additives by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ractopamine Supplementation in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ractopamine supplementation in animal experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a beta-adrenergic agonist used as a feed additive to promote leanness and improve feed conversion efficiency in livestock.[1][2] Pharmacologically, it is a phenethanolamine that stimulates β1 and β2 adrenergic receptors.[1][3] This activation initiates a signaling cascade that increases protein synthesis and decreases fat deposition, resulting in larger muscle fibers and a leaner carcass.[1] this compound is the active ingredient in products like Paylean® for swine, Optaflexx® for cattle, and Topmax® for turkeys.
2. Why am I observing high variability in animal response to this compound?
Variability in animal response to this compound is a common challenge and can be attributed to several factors:
-
Species and Genetics: Different species and even different genetic lines within a species can respond differently to this compound. For instance, the predominant β-receptor subtype in swine adipose and skeletal muscle is β1, while in cattle it is β2. The genetic makeup of an animal can influence receptor density and signaling efficiency.
-
Dietary Factors: The composition of the diet, particularly the protein and amino acid content, is crucial. Diets with inadequate protein may not support the increased potential for lean muscle growth stimulated by this compound. For finishing pigs, it is recommended to increase lysine levels in the diet.
-
Dosage and Duration of Supplementation: The response to this compound is dose-dependent, and its effects can diminish over time due to receptor desensitization. Prolonged exposure can lead to a downregulation of β-adrenergic receptors.
-
Animal's Initial Body Weight and Sex: A meta-analysis of 57 studies indicated that this compound supplementation was more effective in pigs with a higher initial body weight, and responses differed between barrows, gilts, and mixed-sex groups.
-
Animal Handling and Stress: Stress can impact the physiological response to this compound. Pigs fed this compound have been found to be more susceptible to stress and fatigue, especially with aggressive handling.
3. What are the typical performance responses I should expect with this compound supplementation?
The expected performance improvements can vary, but generally include:
-
Increased Weight Gain: this compound is known to increase the rate of weight gain.
-
Improved Feed Efficiency: Animals typically show improved feed efficiency, meaning they require less feed per unit of weight gain.
-
Increased Carcass Leanness: A primary effect is the increase in lean muscle mass and a reduction in fat deposition. In finishing swine, this can yield about 3 kg of additional lean pork per animal.
Quantitative Performance Responses in Finishing Pigs (Meta-analysis data)
| Parameter | Effect of this compound | Significance (p-value) |
| Final Body Weight | Increased | < 0.0001 |
| Average Daily Gain (ADG) | Increased | < 0.0001 |
| Feed:Gain Ratio | Improved | < 0.0001 |
| Hot Carcass Weight (HCW) | Increased | < 0.0001 |
| Lean Yield | Increased | = 0.0081 |
| Loin Muscle Area | Increased | = 0.0190 |
| Loin Depth | Increased | < 0.0001 |
Source: Adapted from a meta-analysis of 57 studies.
4. How does this compound affect animal behavior and welfare?
This compound supplementation has been associated with behavioral changes and welfare concerns, particularly in pigs. Reported effects include:
-
Restlessness and agitation
-
Increased activity and alertness
-
Increased susceptibility to stress and fatigue, especially during handling and transport
-
In some cases, it has been linked to an increased incidence of non-ambulatory (downer) pigs.
Implementing low-stress handling and transportation practices is crucial when working with animals supplemented with this compound.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected improvement in lean mass.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dietary Protein: | Ensure the diet provides sufficient crude protein and essential amino acids, particularly lysine, to support increased muscle accretion. For finishing pigs, diets with this compound are legally required to contain at least 16% crude protein. |
| Suboptimal Dosage: | Review the dosage being administered. The approved dosage for finishing pigs is typically 5 to 20 mg/kg of feed. |
| Receptor Desensitization: | Consider the duration of supplementation. The effects of this compound can decrease over time. Shortening the supplementation period before slaughter might yield a more pronounced effect. |
| Genetic Variability: | If possible, use animals from a more genetically uniform background to reduce variability in response. |
| Feed Intake Variation: | Monitor individual feed intake to ensure consistent consumption of the medicated feed. |
Issue: Animals exhibiting signs of stress or adverse behavioral effects.
| Potential Cause | Troubleshooting Steps |
| High Dosage: | Consider reducing the this compound dosage. Higher inclusion rates have been associated with increased susceptibility to stress. |
| Handling Stress: | Implement low-stress handling techniques. Avoid aggressive handling, loud noises, and overcrowding. |
| Environmental Stressors: | Ensure a comfortable and stable environment with adequate space, ventilation, and access to water. |
| Underlying Health Issues: | Rule out any underlying health problems that could be exacerbated by this compound supplementation. |
Experimental Protocols
1. Protocol for Determination of this compound in Animal Tissues by LC/MS
This protocol is adapted from established methods for the reliable determination of this compound in muscle, liver, and fat tissues.
Materials:
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Separating funnel
-
LC-MS system
-
Reagents: Ethyl acetate, acetonitrile, n-hexane, methanol, 0.05% trifluoroacetic acid, this compound hydrochloride reference standard.
Procedure:
-
Sample Preparation:
-
Muscle and Liver: Homogenize 5.00 g of the tissue sample. Add 20 mL of ethyl acetate and homogenize further. Centrifuge and collect the ethyl acetate layer. Repeat the extraction and combine the ethyl acetate layers.
-
Fat: Homogenize 5.00 g of the sample. Extract this compound by partitioning with acetonitrile/n-hexane.
-
-
Extraction and Purification:
-
Evaporate the collected ethyl acetate (from muscle/liver) or acetonitrile (from fat) to dryness at below 40°C.
-
Purify the residue from muscle and liver by partitioning with acetonitrile/n-hexane.
-
For all samples, dissolve the final dried residue in a known volume of methanol (e.g., 1.0 mL). This is the test solution.
-
-
LC-MS Analysis:
-
LC Column: Wakosil-II 3C18HG column (150 x 3 mm i.d.) or equivalent.
-
Mobile Phase: Isocratic elution with 0.05% trifluoroacetic acid-acetonitrile (80:20).
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the M+H+ ion of this compound (m/z 302) in selected ion recording (SIR) mode.
-
-
Quantification:
-
Prepare a calibration curve using this compound hydrochloride standard solutions of known concentrations.
-
Inject the test solution into the LC-MS system and calculate the concentration of this compound from the calibration curve.
-
2. Protocol for a this compound Feeding Trial in Finishing Pigs
This protocol outlines a basic design for evaluating the effects of this compound on growth performance and carcass characteristics.
Materials:
-
Individually penned finishing pigs of similar age, weight, and genetics.
-
Control diet (at least 16% crude protein).
-
Treatment diet (control diet with a specified concentration of this compound, e.g., 10 mg/kg).
-
Animal scale.
-
Feeders that allow for accurate measurement of feed intake.
-
Calipers or ultrasound equipment for carcass measurements.
Procedure:
-
Acclimation Period: Allow animals to acclimate to individual pens and the basal diet for at least one week.
-
Randomization: Randomly assign pigs to either the control or treatment group.
-
Experimental Period:
-
Provide the respective diets ad libitum for a period of 21 to 35 days before the target market weight.
-
Record individual body weight weekly.
-
Record daily feed intake for each pig.
-
-
Data Collection and Analysis:
-
Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed:Gain ratio.
-
At the end of the trial, measure carcass characteristics such as backfat thickness, loin muscle area, and lean percentage.
-
Statistically analyze the data to determine the effect of this compound supplementation.
-
Visualizations
Caption: this compound signaling pathway in muscle and fat cells.
Caption: Workflow for this compound analysis in tissues.
References
Enhancing the stability of ractopamine standards for calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of ractopamine standards for calibration.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound calibration standards.
| Problem | Possible Causes | Solutions & Recommendations |
| Poor Calibration Curve Linearity (r² < 0.99) | 1. Standard Degradation: this compound in solution, particularly aqueous solutions, can degrade over time. Aqueous solutions are not recommended for storage for more than one day.2. Inaccurate Pipetting: Errors in serial dilutions will lead to inaccurate standard concentrations.3. Instrumental Issues: Problems with the HPLC/LC-MS system, such as leaks, detector malfunction, or inconsistent injection volumes. | 1. Prepare Fresh Standards: Prepare fresh working standards daily from a stock solution. Stock solutions in methanol are stable for up to three months when stored at 2-8°C.2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting technique.3. System Suitability Check: Perform a system suitability test before running samples to ensure the analytical system is performing correctly. Check for leaks and ensure the system is well-maintained. |
| Inconsistent Peak Areas for the Same Standard | 1. Autosampler Issues: Inconsistent injection volumes or air bubbles in the syringe.2. Standard Instability: Degradation of the standard between injections.3. Column Fouling: Accumulation of contaminants on the analytical column. | 1. Purge the Injector: Purge the autosampler to remove any air bubbles. Ensure the injection volume is consistent.2. Maintain Sample Temperature: Use a temperature-controlled autosampler to maintain the stability of the standards during the analytical run.3. Use a Guard Column: A guard column can help protect the analytical column from contamination. Regularly flush the column. |
| Appearance of Ghost Peaks or Carryover | 1. Autosampler Carryover: Residual this compound from a high concentration standard is injected with the subsequent sample.2. Contaminated Mobile Phase or System: The HPLC/LC-MS system or mobile phase may be contaminated with this compound. | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. A mixture of acetonitrile, isopropanol, and acetone can be effective.2. Blank Injections: Run blank injections (solvent only) between standards and samples to check for carryover.3. System Cleaning: If contamination is suspected, flush the entire system with an appropriate cleaning solution. |
| Drifting Retention Times | 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.2. Column Temperature Fluctuations: Inconsistent column temperature.3. Column Degradation: The stationary phase of the column is degrading. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.2. Use a Column Oven: A column oven provides stable temperature control.3. Monitor Column Performance: Track column performance over time. If retention times consistently drift, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Methanol is a commonly recommended solvent for preparing this compound hydrochloride stock solutions. Acetonitrile is also a suitable solvent.
2. How should I store my this compound stock and working solutions?
-
Solid this compound Hydrochloride: Store at -20°C for long-term stability (≥ 4 years).
-
Stock Solutions: A 1.00 mg/mL stock solution of this compound hydrochloride in methanol is stable for three months when stored at 2-8°C. An intermediate standard of 10 µg/mL in a 1:1 sample diluent and methanol mixture is stable for one month at 2-8°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability.
3. What are the main factors that affect the stability of this compound standards?
-
Solvent: this compound is more stable in organic solvents like methanol and acetonitrile than in aqueous solutions.
-
Temperature: Lower temperatures (refrigeration or freezing) enhance stability.
-
Light: Standard solutions should be protected from direct sunlight.
-
pH: The pH of aqueous solutions can impact stability. For liquid feeds, maintaining a pH between 4.5 and 6.0 is recommended for this compound and monensin solutions.
4. Can I use water to prepare my this compound working standards?
While this compound hydrochloride is soluble in water, aqueous solutions are not recommended for storage beyond one day. If you must use an aqueous medium for your working standards, prepare them fresh immediately before use.
5. How can I verify the stability of my prepared standards?
To verify the stability of your standards, you can perform a stability study. This involves analyzing the standard solution at defined time intervals and comparing the peak area or concentration to that of a freshly prepared standard. The acceptance criteria for stability are often defined as the concentration remaining within a certain percentage (e.g., ±10%) of the initial concentration.
Quantitative Data on this compound Standard Stability
The following table summarizes the available data on the stability of this compound hydrochloride standards.
| Solvent/Matrix | Concentration | Storage Temperature | Duration | Stability | Reference |
| Methanol | 1.00 mg/mL | 2 - 8°C | 3 months | Stable | |
| 1:1 Sample Diluent:Methanol | 10 µg/mL | 2 - 8°C | 1 month | Stable | |
| Solid | Not Applicable | -20°C | ≥ 4 years | Stable | |
| Aqueous Solution (PBS, pH 7.2) | ~1 mg/mL | Not specified | > 1 day | Not Recommended | |
| Solid | 20 - 25°C | Not specified | Stable |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Standards
Materials:
-
This compound Hydrochloride reference standard
-
HPLC-grade methanol
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
Procedure for 100 µg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound hydrochloride reference standard and record the weight.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 80 mL of methanol to the flask and sonicate for 5-10 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass vial and store at 2-8°C. This stock solution is stable for up to 3 months.
Procedure for Working Standards (e.g., 10, 5, 1, 0.5, 0.1 µg/mL):
-
Prepare an intermediate stock solution of 10 µg/mL by diluting 10 mL of the 100 µg/mL stock solution to 100 mL with methanol in a volumetric flask.
-
Prepare the working standards by serial dilution of the 10 µg/mL intermediate stock solution with methanol. For example, to prepare a 1 µg/mL standard, dilute 1 mL of the 10 µg/mL solution to 10 mL with methanol.
-
Prepare working standards fresh daily.
Protocol for a Basic Stability Study of this compound Standards
Objective: To evaluate the stability of a 10 µg/mL this compound working standard in methanol at room temperature (20-25°C) and refrigerated (2-8°C) over one week.
Procedure:
-
Prepare a fresh 10 µg/mL this compound working
Reducing signal suppression in electrospray ionization for ractopamine
Welcome to the technical support center for ractopamine analysis using Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound analysis by ESI-LC-MS/MS?
A1: Signal suppression is a matrix effect where co-eluting endogenous components from the sample (e.g., salts, proteins, lipids from tissue) interfere with the ionization of this compound in the electrospray source. This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility.
Q2: What are the primary causes of signal suppression for this compound?
A2: The primary causes include:
-
Endogenous Matrix Components: High concentrations of salts, phospholipids, and proteins in biological samples like animal tissue and urine can co-elute with this compound and compete for ionization.
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to signal suppression.
-
Mobile Phase Composition: Certain mobile phase additives or a high salt concentration can negatively impact the efficiency of electrospray ionization.
-
Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity and an increase in signal suppression over time.
Q3: How can I determine if my this compound analysis is being affected by signal suppression?
A3: You can assess signal suppression using a post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected. A dip in the otherwise stable baseline signal for this compound indicates the retention time at which matrix components are eluting and causing suppression.
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for accurate this compound quantification?
A4: Yes, using a SIL-IS, such as this compound-d6, is highly recommended and considered the most effective way to compensate for signal suppression. The SIL-IS is chemically identical to this compound and will co-elute, experiencing the same degree of signal suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ionization efficiency.
Troubleshooting Guide: Reducing Signal Suppression
This guide provides a systematic approach to identifying and mitigating signal suppression in your this compound analysis workflow.
Caption: Troubleshooting workflow for addressing signal suppression in this compound analysis.
Step 1: Optimize Sample Preparation
Effective sample preparation is the first and most critical step in reducing matrix effects. The goal is to remove as many interfering components as possible while efficiently extracting this compound.
Recommended Methods:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for its simplicity and effectiveness in cleaning up complex matrices like meat and bone meal. It involves an extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) cleanup step.
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can be highly effective. Different types of SPE cartridges, such as reversed-phase (C18) or mixed-mode cation exchange, can be used to retain this compound while washing away interfering substances.
-
Online Sample Preparation (e.g., TurboFlow™): This automated technique uses a specialized column to separate small molecules like this compound from larger matrix components online, reducing manual sample handling and improving reproducibility.
Data Presentation: Comparison of Sample Preparation Methods
| Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) (ng/g or ppb) | Reference |
| QuEChERS | Swine Meat & Bone Meal | 96.3 - 107.0 | 6.36 | |
| QuEChERS | Pig Kidney, Liver, Lungs | 92.0 - 127.0 | - | |
| TurboFlow™ | Beef | 85 - 104 | 0.30 | |
| Methanol Extraction | Beef Digestive Tract | 75 - 131 | 0.03 - 0.66 |
Step 2: Optimize Chromatographic Conditions
Adjusting your LC method can help separate this compound from co-eluting matrix components that cause suppression.
-
Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Use a Different Column Chemistry: If a standard C18 column is used, consider a phenyl-hexyl or biphenyl stationary phase to alter the elution profile.
-
Employ UHPLC: Ultra-high performance liquid chromatography can provide sharper peaks and better separation, reducing the chances of co-elution.
Step 3: Optimize ESI Source Parameters
Fine-tuning the ESI source parameters can enhance the ionization of this compound and minimize the impact of suppressive agents.
Key Parameters to Optimize:
-
Capillary Voltage: Optimize for a stable spray and maximum this compound signal.
-
Gas Flow Rates (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation of the ESI droplets.
-
Drying Gas Temperature: Optimize for efficient solvent evaporation without causing thermal degradation of this compound.
A design of experiments (DoE) approach can be used to systematically optimize these parameters for the best response.
Step 4: Implement a Stable Isotope-Labeled Internal Standard
As mentioned in the FAQs, using a SIL-IS is a robust way to correct for signal suppression.
Technical Support Center: Simultaneous Detection of Ractopamine and Other Beta-Agonists
Welcome to the technical support center for the simultaneous detection of ractopamine and other beta-agonists. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the simultaneous detection of multiple beta-agonists?
A1: The most prevalent and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of these compounds in complex matrices such as animal tissues, urine, and feed.[1][2] Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS is often employed for faster analysis times and improved resolution.
Q2: Why is sample preparation so critical for beta-agonist analysis?
A2: Sample preparation is a critical step to remove interfering substances from the sample matrix, which can otherwise cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Effective sample preparation, often involving Solid-Phase Extraction (SPE), enriches the analytes of interest and improves the overall robustness and reliability of the method.
Q3: What are "matrix effects" and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. To minimize matrix effects, you can:
-
Improve sample cleanup: Utilize advanced SPE cartridges like mixed-mode or polymeric sorbents.
-
Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Employ internal standards: Isotope-labeled internal standards that co-elute with the analytes are highly effective in compensating for matrix effects and variations in sample preparation and instrument response.
-
Optimize chromatographic conditions: Ensure baseline separation of analytes from interfering matrix components.
Q4: What kind of internal standards should I use?
A4: The use of stable isotope-labeled internal standards (e.g., this compound-d6, clenbuterol-d9) is highly recommended. These compounds have nearly identical chemical and physical properties to the target analytes and will behave similarly during sample preparation and ionization, thus providing the most accurate correction for any losses or matrix effects.
Q5: What are typical validation parameters I should assess for my method?
A5: According to guidelines such as the European Commission Decision 2002/657/EC, key validation parameters include specificity, decision limit (CCα), detection capability (CCβ), recovery, precision (repeatability and reproducibility), linearity, and stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction or sample cleanup. 2. Analyte degradation during sample processing. 3. Incorrect LC-MS/MS parameters (e.g., ionization mode, collision energy). 4. Issues with the LC system (e.g., leaks, column blockage). | 1. Optimize the SPE protocol (e.g., sorbent type, elution solvent). Consider using a stronger elution solvent or a different SPE phase. 2. Ensure proper storage of samples and standards. Avoid prolonged exposure to light or high temperatures. 3. Optimize MS parameters by infusing a standard solution of the analyte. Ensure the correct precursor and product ions are being monitored. 4. Check for leaks in the LC system. Backflush or replace the column if it is clogged. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Overloading the analytical column. 4. Extra-column dead volume. | 1. Wash the column with a strong solvent. If the problem persists, replace the column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Dilute the sample or reduce the injection volume. 4. Check and tighten all fittings between the injector and the detector. Use tubing with the smallest possible inner diameter. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Instability of the LC-MS/MS system. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. 2. Incorporate stable isotope-labeled internal standards. Prepare matrix-matched calibrants. 3. Check for fluctuations in pump pressure and spray stability in the ion source. Clean the ion source if necessary. |
| Inaccurate Quantification | 1. Non-linearity of the calibration curve. 2. Uncorrected matrix effects. 3. Degradation of calibration standards. | 1. Narrow the calibration range or use a weighted regression model. 2. Use stable isotope-labeled internal standards and matrix-matched calibration. 3. Prepare fresh calibration standards and store them under appropriate conditions. |
Data Presentation
Table 1: Performance of a UPLC-MS/MS Method for Simultaneous Detection of this compound, Clenbuterol, and Salbutamol in Milk
| Analyte | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Mean Recovery (%) | Repeatability (CVr, %) | Reproducibility (CVR, %) |
| Clenbuterol | 0.054 | 0.058 | 95.8 - 106.2 | 3.60 - 6.44 | 4.77 - 7.53 |
| Salbutamol | 0.006 | 0.007 | 95.8 - 106.2 | 3.60 - 6.44 | 4.77 - 7.53 |
| This compound | 0.008 | 0.009 | 95.8 - 106.2 | 3.60 - 6.44 | 4.77 - 7.53 |
Table 2: Performance of an LC-MS/MS Method for Simultaneous Detection in Pork
| Analyte | Linearity Range (µg/kg) | Correlation Coefficient (R²) | Limit of Quantification (µg/kg) | Average Recovery (%) |
| Clenbuterol | 0.1 - 2 | >0.998 | 0.10 | 105.3 |
| Salbutamol | 1 - 20 | >0.998 | 0.54 | 101.2 |
| This compound | 1 - 20 | >0.998 | 0.63 | 99.4 |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis of Beta-Agonists in Animal Tissue (Muscle, Liver)
This protocol is a generalized procedure based on common practices.
-
Homogenization: Weigh 2-5 g of homogenized tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard working solution to all samples, calibrators, and quality controls.
-
Hydrolysis (for conjugated residues):
-
Add 5-10 mL of acetate buffer (e.g., 0.2 M, pH 5.2).
-
Add β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture (e.g., overnight at 37°C or for a few hours at a higher temperature like 40-50°C).
-
-
Protein Precipitation/Liquid-Liquid Extraction (if necessary): This step may vary. Some methods proceed directly to SPE after hydrolysis and centrifugation. Others may involve protein precipitation with an acid (e.g., perchloric acid) or extraction with an organic solvent.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a mixed-mode cation exchange (MCX) or a polymeric SPE cartridge sequentially with methanol and water/buffer.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove interferences.
-
Elution: Elute the target beta-agonists with a strong organic solvent, often containing an acid or a base (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: UPLC-MS/MS Conditions
These are typical starting conditions that should be optimized for your specific instrument and analytes.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte for confirmation.
Mandatory Visualizations
Caption: A typical experimental workflow for the analysis of beta-agonists in animal tissues.
Caption: Simplified signaling pathway of beta-agonists.
References
Technical Support Center: Validating a New Analytical Method for Ractopamine in a New Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating a new analytical method for ractopamine, particularly when adapting a method to a new biological species.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a new this compound analytical method?
A1: According to the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines, the core validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is recommended to establish linearity.
-
Accuracy (Trueness): The closeness of the mean test results to the true value. It is typically assessed by analyzing spiked control samples.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. Repeatability assesses precision under the same operating conditions over a short interval, while intermediate precision assesses variations within the same laboratory (e.g., different days, analysts, or equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability: The stability of the analyte in the biological matrix under specific storage and processing conditions.
Q2: Why is it important to re-validate a method for a new species?
A2: Each animal species can have unique metabolic pathways, leading to different metabolite profiles and varying concentrations of endogenous compounds in tissues and fluids. These differences can cause significant matrix effects, where components of the sample other than this compound interfere with the analysis, leading to either suppression or enhancement of the analytical signal. Therefore, a method validated for one species (e.g., swine) may not be accurate or reliable for another.
Q3: What are the common analytical techniques for this compound analysis?
A3: The most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for detecting low residue levels in complex biological matrices.
Q4: Do I need to account for this compound metabolites in my analysis?
A4: Yes. This compound is metabolized in animals, primarily into glucuronide and monosulfate conjugates. Depending on the regulatory requirements and the goal of the study, you may need to measure "total this compound," which includes both the parent drug and its metabolites. This often requires an enzymatic hydrolysis step (using enzymes like β-glucuronidase/aryl sulfatase) during sample preparation to convert the metabolites back to the parent this compound form before analysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Muscle Tissue for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for the specific tissue matrix of the new species.
-
Homogenization: Weigh 5.0 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., this compound-d5).
-
Enzymatic Hydrolysis (for total this compound):
-
Add 5 mL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/aryl sulfatase solution.
-
Vortex and incubate the sample overnight at 37°C.
-
-
Extraction:
-
Add 20 mL of ethyl acetate and homogenize for 1 minute.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with another 20 mL of ethyl acetate, combine the extracts.
-
-
Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Liquid-Liquid Partitioning (Defatting):
-
Reconstitute the residue in 30 mL of acetonitrile.
-
Add 30 mL of n-hexane (saturated with acetonitrile), vortex for 2 minutes, and allow the layers to separate.
-
Discard the upper n-hexane layer. Repeat this step.
-
-
Final Concentration: Evaporate the acetonitrile layer to dryness.
-
Reconstitution: Reconstitute the final residue in 1.0 mL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with free silanol groups on the column packing. 2. Blocked column frit. 3. Mobile phase pH is inappropriate for this compound (a basic compound). 4. Column void. | 1. Use a column with better end-capping or a specialized column for basic compounds. Add a competing base to the mobile phase (e.g., triethylamine) or lower the mobile phase pH. 2. Reverse flush the column (if permissible by the manufacturer). Replace the frit or the column. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is fully protonated. 4. Replace the column. |
| Peak Fronting | 1. Sample overload. 2. Injection solvent is stronger than the mobile phase. | 1. Reduce the concentration of the sample or the injection volume. 2. Reconstitute the final sample extract in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Partially blocked column frit. < |
Strategies to improve the throughput of ractopamine residue screening
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on Ractopamine residue screening.
Troubleshooting Guide
Issue 1: High Rate of False Positives in Immunoassays (ELISA, Lateral Flow)
Question: We are experiencing a high number of false-positive results with our ELISA/Lateral Flow Assays for this compound screening in swine oral fluid. What are the potential causes and solutions?
Answer:
A high rate of false positives in immunoassays can be attributed to several factors. A study using an immunochemically based lateral flow assay for this compound in hog oral fluids reported a 1.7% false positive rate in freshly collected samples. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cross-reactivity: The antibodies used in the immunoassay may cross-react with other structurally similar compounds present in the sample matrix.
-
Solution: Consult the assay manufacturer's data sheet for a list of known cross-reactants. If a specific interfering compound is suspected, it may be necessary to use a more specific confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for positive screening results.
-
-
Matrix Effects: Components in the sample matrix (e.g., endogenous enzymes, proteins, or other small molecules in oral fluid) can interfere with the antibody-antigen binding, leading to false signals.
-
Solution 1: Optimize the sample dilution. Increasing the dilution factor of the sample can help to minimize the concentration of interfering substances.
-
Solution 2: Implement a sample clean-up step. While the goal of rapid screening is often to minimize sample preparation, for problematic matrices, a simple solid-phase extraction (SPE) or filtration step may be necessary to remove interfering components.
-
-
Sample Quality and Handling: The quality of the collected sample can significantly impact assay performance.
-
Solution: A study on hog oral fluid found that lateral flow tests performed better with freshly collected samples compared to those stored frozen for extended periods. Ensure that samples are collected, stored, and handled according to validated protocols to maintain their integrity. For instance, oral fluids can be collected from chew ropes, representing a commingled saliva sample from an entire pen of animals.
-
Issue 2: Low Analyte Recovery During Sample Preparation
Question: Our lab is observing low and inconsistent recovery of this compound from tissue samples during extraction. How can we improve our recovery rates?
Answer:
Low and variable recovery of this compound from complex matrices like animal tissues is a common challenge. An effective extraction protocol is crucial for accurate quantification.
-
Inadequate Cell Lysis and Extraction: The extraction solvent and method may not be efficiently releasing this compound from the tissue matrix.
-
Solution 1: Employ a robust homogenization technique. Mechanical homogenization (e.g., using a high-speed blender or bead beater) is often more effective than simple vortexing for solid tissues.
-
Solution 2: Optimize the extraction solvent. A simple and effective extraction can be achieved using a suitable organic solvent. For example, a protocol for beef digestive tract tissues utilized a simple, high-throughput extraction method without a solid-phase extraction step, achieving recoveries between 36% and 131%.
-
Solution 3: Consider enzymatic digestion. For some tissue types, enzymatic digestion with proteases can help to break down the tissue matrix and improve the release of the analyte.
-
-
Analyte Degradation: this compound may be degrading during the sample preparation process.
-
Solution: Ensure that samples are kept cold during homogenization and extraction to minimize enzymatic degradation. Work quickly and avoid prolonged exposure of the sample to harsh conditions.
-
-
Inefficient Clean-up: The solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) clean-up step may not be optimized, leading to loss of the analyte.
-
Solution: The QuEChERS method has been successfully applied for this compound analysis and is known for its simplicity, speed, and high sample throughput. If using SPE, ensure the cartridge is appropriate for the analyte and matrix, and that the conditioning, loading, washing, and elution steps are optimized. A published method for pig tissues involves conditioning SPE cartridges with methanol, water, and phosphate buffer, followed by washing and elution with a mixture of ethyl acetate and ammonia.
-
Issue 3: Poor Peak Shape and Sensitivity in LC-MS/MS Analysis
Question: We are struggling with poor chromatographic peak shape and low sensitivity when analyzing this compound residues with LC-MS/MS. What steps can we take to improve this?
Answer:
Achieving good peak shape and high sensitivity in LC-MS/MS analysis of this compound is critical, especially when targeting low residue levels.
-
Matrix Effects in the Ion Source: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source, leading to reduced sensitivity.
-
Solution 1: Improve chromatographic separation. Optimize the LC gradient to better separate this compound from interfering matrix components.
-
Solution 2: Enhance sample clean-up. A more rigorous sample clean-up procedure, such as a well-optimized SPE protocol, can remove many of the interfering compounds.
-
Solution 3: Utilize an isotope-labeled internal standard. Adding an isotope-labeled internal standard (e.g., this compound-d5) to the sample before extraction can compensate for matrix effects during LC/MS analysis.
-
-
Suboptimal Mobile Phase Composition: The mobile phase pH and organic modifier can significantly affect peak shape and retention.
-
Solution: this compound is a polar compound. A common mobile phase for its analysis consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol. Experiment with different mobile phase compositions and gradients to achieve optimal peak shape and retention.
-
-
Contamination of the LC-MS/MS System: Carryover from previous injections or a contaminated column can lead to poor performance.
-
Solution: Implement a robust column washing protocol between samples. Check for carryover by injecting a blank solvent after a high-concentration sample. If necessary, clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between screening and confirmatory methods for this compound analysis?
A1: Screening methods are designed for rapid, high-throughput analysis to identify presumptive positive samples. They are typically less expensive and faster than confirmatory methods. Examples include ELISA and Lateral Flow Devices (LFDs). Confirmatory methods, such as LC-MS/MS or GC-MS, are used to confirm the identity and quantify the amount of this compound in presumptive positive samples with high accuracy and specificity. The combination of a rapid screening test followed by a confirmatory test for positive samples is an efficient strategy to maximize testing throughput.
Q2: What sample matrices can be used for this compound residue testing, and what are the advantages of each?
A2: Several sample matrices can be used, each with its own advantages:
-
Urine: A good matrix for antemortem testing as it can detect recent this compound use (approximately the last 7 days) and is relatively easy to collect.
-
Hair: Allows for a longer detection window, potentially up to 42 days or even 100 days after withdrawal, making it suitable for monitoring long-term exposure.
-
Oral Fluid (Saliva): A non-invasive method for antemortem screening of a group of animals (e.g., from a pen) using chew ropes.
-
Tissue (Muscle, Liver, Kidney): The target matrices for regulatory monitoring of this compound residues in food products. Liver and kidney tissues often have higher concentrations of this compound residues compared to muscle.
Q3: How can cross-contamination be prevented in the laboratory and on the farm?
A3: Cross-contamination is a significant concern due to the high sensitivity of modern analytical methods.
-
On the Farm: Thorough cleaning of feed bins, feed lines, and transport trailers is essential, especially if they have been used for animals fed this compound. This compound is water-soluble, so washing with soap and warm water can significantly reduce contamination risk.
-
In the Laboratory:
-
Use separate glassware and equipment for high-concentration standards and samples.
-
Thoroughly clean all equipment between samples.
-
Process samples in a clean environment to avoid airborne contamination.
-
Analyze a blank sample after a high-concentration sample to check for carryover.
-
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for different this compound detection methods?
A4: The LOD and LOQ vary depending on the method and the sample matrix.
-
LC-MS/MS: This is a highly sensitive method. A study using an automated online sample preparation with LC-MS/MS reported an LOQ of 0.30 ng/g in beef. Another highly sensitive LC-MS/MS method for urine achieved an LOD of 0.1 ng/mL and an LOQ of 0.25 ng/mL.
-
ELISA: A direct competitive ELISA for various animal tissues had a detection limit of 0.2 µg/kg (0.2 ng/g) in blank samples.
-
Lateral Flow Immunoassay (LFIA): An LFIA strip for pork achieved an LOD of 2.27 ng/mL.
Q5: Are there automated solutions to increase the throughput of this compound screening?
A5: Yes, automation can significantly improve throughput. Automated online sample preparation systems coupled with LC-MS/MS, such as those using TurboFlow technology, can eliminate time-consuming offline steps like SPE, leading to higher throughput and better reproducibility. Such systems can potentially analyze up to 40 samples per hour by multiplexing.
Data Summary
Table 1: Comparison of this compound Screening and Confirmatory Methods
| Feature | Screening Methods (ELISA, LFD) | Confirmatory Methods (LC-MS/MS, GC-MS) |
Validation & Comparative
A Head-to-Head Battle: Cross-Validation of HPLC and ELISA for Ractopamine Quantification in Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate quantification of ractopamine, a beta-agonist used to promote leanness in livestock, is critical for ensuring food safety and regulatory compliance. The two most common analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
This compound is approved for use in some countries, including the United States, but is banned in over 160 nations, such as the European Union and China. These differing regulations necessitate robust and reliable analytical methods for monitoring this compound residues in meat products. This guide delves into the principles, performance characteristics, and experimental protocols of HPLC and ELISA for this compound quantification.
Method Performance: A Quantitative Comparison
The choice between HPLC and ELISA often depends on a balance of factors including sensitivity, specificity, sample throughput, cost, and the intended purpose of the analysis (e.g., screening vs. confirmatory). The following table summarizes the key performance parameters for each method based on published validation data.
| Performance Parameter | HPLC | ELISA |
| Limit of Detection (LOD) | 0.64 ng/g (pork muscle) | 0.04 ng/mL (in buffer), 0.2 µg/kg (in tissue) |
| Limit of Quantification (LOQ) | 1.8 - 20.7 ng/g (various tissues) | ~0.1 ng/g (various tissues) |
| Accuracy (Recovery) | 75.4% - 88.8% (various fortified matrices) | 77.7% - 108.9% (spiked urine and pork) |
| Precision (%RSD) | < 7% for most tissues | < 10% (intra-assay), < 6% (inter-assay) |
| Analysis Time per Sample | Longer (requires chromatographic separation) | Shorter (amenable to high-throughput screening) |
| Cost per Sample | Higher (instrumentation, solvents, columns) | Lower (reagent-based kits) |
| Specificity | High (separates this compound from other compounds) | Can be subject to cross-reactivity with related molecules |
Principles of Detection
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, a sample extract is injected into the HPLC system. As the mobile phase carries the sample through the column, this compound is separated from other matrix components. A detector, often a UV or fluorescence detector, then quantifies the amount of this compound present based on the signal intensity. This method is highly specific and is often used as a confirmatory technique.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound detection, a competitive ELISA is typically used. In this format, this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A substrate is then added, which reacts with the enzyme to produce a colored product, and the intensity of the color is measured to determine the this compound concentration. ELISA is well-suited for rapid screening of a large number of samples.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC and ELISA.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound in animal tissues using HPLC and ELISA.
HPLC Method for this compound in Pork Muscle
This protocol is based
Comparative Analysis of Ractopamine and Zilpaterol on Cattle Growth: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ractopamine hydrochloride (RH) and zilpaterol hydrochloride (ZH) on the growth performance and carcass characteristics of cattle. The information presented is synthesized from a range of experimental studies and meta-analyses to support research and development in animal science and veterinary medicine.
Overview of this compound and Zilpaterol
This compound and zilpaterol are beta-adrenergic agonists (β-AA) used as feed supplements in the final stages of cattle finishing.[1][2][3] They act by binding to β-adrenergic receptors on cell membranes, which leads to increased protein synthesis (muscle growth) and decreased fat deposition (lipogenesis).[1][2] This repartitioning of nutrients results in improved growth rates, feed efficiency, and leaner carcasses. While both compounds share a similar mechanism of action, the magnitude of their effects on cattle performance and carcass traits can differ.
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the quantitative effects of this compound and zilpaterol on key performance indicators in feedlot cattle, based on a meta-analysis and individual studies.
Table 1: Effects of this compound and Zilpaterol on Live Animal Performance
| Parameter | This compound Hydrochloride (RH) | Zilpaterol Hydrochloride (ZH) | Key Findings & Citations |
| Average Daily Gain (ADG) | Increased by ~0.19 kg/day | Increased by ~0.15 kg/day | Both compounds significantly increase ADG. Some studies show a greater effect of RH on ADG. |
| Dry Matter Intake (DMI) | Not significantly affected | Decreased by ~0.1 kg/day | Zilpaterol tends to decrease feed intake, while this compound generally does not. |
| Gain to Feed Ratio (G:F) | Improved | Substantially improved by ~0.02 | Both agonists improve feed efficiency, with zilpaterol showing a particularly strong effect. |
| Final Body Weight (BW) | Increased by ~8 kg | Increased by ~8 kg | Both supplements lead to a significant increase in final body weight. |
Table 2: Effects of this compound and Zilpaterol on Carcass Characteristics
| Parameter | This compound Hydrochloride (RH) | Zilpaterol Hydrochloride (ZH) | Key Findings & Citations |
| Hot Carcass Weight (HCW) | Increased by 6.3 to 12.9 kg | Increased by ~15 kg | Zilpaterol generally results in a greater increase in hot carcass weight compared to this compound. |
| Dressing Percentage | Not significantly changed or a slight increase | Increased by ~1.7% | Zilpaterol consistently improves dressing percentage, while the effect of this compound is less pronounced. |
| Longissimus Muscle Area (LMA) | Increased | Markedly increased | Both compounds increase the loin muscle area, with zilpaterol having a more substantial effect. |
| Fat Thickness (12th Rib) | Not significantly changed | Decreased | Zilpaterol leads to a reduction in backfat thickness, contributing to a leaner carcass. This compound generally does not affect fat thickness. |
| Marbling Score | Can be decreased | Can be decreased | Both β-agonists have the potential to reduce marbling scores. |
Mechanism of Action: Signaling Pathway
This compound and zilpaterol are β-adrenergic agonists that primarily interact with β1 and β2-adrenergic receptors in muscle and fat tissues. The binding of these agonists to their receptors initiates a cascade of intracellular events mediated by cyclic AMP (cAMP), which ultimately leads to the observed changes in metabolism and tissue accretion.
Caption: Signaling pathway of β-adrenergic agonists in cattle.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the effects of this compound and zilpaterol in feedlot cattle, based on methodologies reported in the literature.
Animal Selection and Housing
-
Animals: Steers or heifers of a specific breed (e.g., Holstein, Nellore, British x Continental crossbreds) are typically used.
-
Allocation: Animals are blocked by initial body weight and randomly assigned to treatment groups.
-
Housing: Cattle are housed in pens with ad libitum access to feed and water.
Dietary Treatments and Administration
-
Control Group: Receives a basal finishing diet without any β-agonist supplementation.
-
This compound Group: Receives the basal diet supplemented with this compound hydrochloride. Common dosages range from 200 to 400 mg per steer per day for the final 28 to 42 days of the finishing period.
-
Zilpaterol Group: Receives the basal diet supplemented with zilpaterol hydrochloride. A typical dosage is 8.3 mg/kg of dry matter, fed for 20 to 30 days, followed by a mandatory withdrawal period of at least 3 days before slaughter.
Data Collection and Analysis
-
Live Performance: Body weight is measured at the beginning and end of the treatment period to calculate ADG. Feed intake is recorded daily to determine DMI and G:F.
-
Carcass Data: After slaughter, hot carcass weight is recorded. Other measurements include longissimus muscle area, 12th-rib fat thickness, and marbling score.
-
Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA, MIXED models) to determine the effects of the treatments.
Caption: A typical experimental workflow for comparing β-agonists in cattle.
Conclusion
Both this compound and zilpaterol are effective β-adrenergic agonists for enhancing growth performance and carcass leanness in finishing cattle. Zilpaterol generally produces more pronounced effects on carcass characteristics, including a greater increase in hot carcass weight and dressing percentage, and a reduction in fat thickness. This compound also significantly improves growth rate and feed efficiency, but its impact on carcass composition is typically less dramatic than that of zilpaterol. The choice between these two compounds may depend on specific production goals, market demands, and economic considerations. It is also important to note that the use of these compounds can impact meat quality, such as tenderness, which should be a consideration in their application.
References
- 1. A Meta-Analysis of Zilpaterol and this compound Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]
- 2. A Meta-Analysis of Zilpaterol and this compound Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle [ideas.repec.org]
- 3. Comparison of beta-ligands used in cattle production: structures, safety, and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
New Ractopamine Detection Method Demonstrates High Comparability to LC-MS/MS Reference Standard
A novel Localized Surface Plasmon Resonance (LSPR)-based biosensor for the detection of ractopamine has shown promising performance in validation studies when compared against the industry-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The new method offers a rapid and highly sensitive alternative for screening purposes, with potential applications in on-site testing for regulatory compliance and food safety.
This comparison guide provides a detailed overview of the validation of this new LSPR biosensor against the established LC-MS/MS reference method. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to support informed decision-making.
Performance Characteristics: A Comparative Analysis
The validation of the new LSPR biosensor encompassed the evaluation of several key performance parameters. The results are summarized in the table below, alongside the typical performance of the LC-MS/MS reference standard.
| Performance Metric | New LSPR Biosensor | Reference Standard (LC-MS/MS) |
| Limit of Detection (LOD) | 1.19 fg/mL[1][2] | 0.01 - 0.03 ppb (ng/mL)[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.03 - 0.11 ppb (ng/mL)[3] |
| Dynamic Range | 0.1 fg/mL to 100 ng/mL[2] | Typically 0.1 - 25 ng/mL or higher |
| Analysis Time | ~10 minutes | Several hours |
| Specificity | High selectivity against common interferences | High, based on mass-to-charge ratio |
| Recovery (%) | 89.4 - 112.0% (in spiked samples) | ~95% |
Experimental Protocols
Reference Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method serves as the gold standard for the confirmatory analysis of this compound residues in various matrices. The protocol involves several key stages:
-
Sample Preparation:
-
Homogenization of tissue samples (e.g., muscle, liver).
-
Extraction of this compound from the sample matrix using an organic solvent such as ethyl acetate or acetonitrile.
-
For some matrices, an enzymatic hydrolysis step using β-glucuronidase is employed to release conjugated this compound.
-
A defatting step, often through liquid-liquid extraction with hexane, is performed to remove lipids that can interfere with the analysis.
-
Solid-phase extraction (SPE) is a common clean-up step to further purify the extract and concentrate the analyte.
-
-
Chromatographic Separation:
-
The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A C18 reversed-phase column is typically used to separate this compound from other components in the extract based on its physicochemical properties.
-
The mobile phase usually consists of a gradient mixture of water with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used to generate ions of the this compound molecule.
-
Multiple reaction monitoring (MRM) is employed for quantification and confirmation, where specific precursor-to-product ion transitions for this compound are monitored.
-
Isotopically labeled internal standards, such as this compound-d6, are often used to ensure accurate quantification.
-
New Method: Localized Surface Plasmon Resonance (LSPR) Biosensor
The LSPR biosensor offers a more rapid and portable approach for this compound detection. The experimental workflow is as follows:
-
Sensor Chip Preparation:
-
Gold nanoparticles are functionalized and conjugated with this compound-specific antibodies.
-
These conjugated nanoparticles are then immobilized on the surface of the LSPR sensor chip.
-
-
Sample Preparation:
-
A simple extraction procedure is performed on the sample (e.g., pork extract) to isolate the target analyte.
-
The extract is then diluted in an appropriate running buffer.
-
-
Detection and Analysis:
-
The prepared sample is introduced onto the LSPR sensor chip.
-
The binding of this compound present in the sample to the antibodies on the gold nanoparticles causes a shift in the localized surface plasmon resonance peak.
-
This peak shift is measured by a spectrophotometer and is proportional to the concentration of this compound in the sample.
-
The results are typically obtained within minutes.
-
Validation Workflow and Signaling Pathway
To visually represent the validation process, the following diagrams illustrate the experimental workflow and the logical relationship of the key steps involved.
Caption: Experimental workflow for the validation of a new detection method against a reference standard.
Caption: Signaling pathway of the LSPR-based this compound detection method.
References
Hair Analysis as a Long-Term Indicator of Ractopamine Use: A Comparative Validation Guide
Introduction
Ractopamine is a beta-adrenergic agonist used as a feed additive in some countries to promote leanness and increase feed efficiency in livestock such as pigs and cattle. Its use is controversial and banned in many jurisdictions, including the European Union, China, and Russia, due to safety concerns. This has necessitated the development of reliable methods for monitoring its use to enforce regulations and ensure food safety. While traditional methods rely on analyzing urine, blood, or tissue samples, these matrices are often limited by short detection windows, reflecting only recent exposure. Hair analysis has emerged as a promising alternative, offering a non-invasive method for long-term monitoring of this compound administration. This guide provides a comparative validation of hair analysis against other methods, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Comparison of this compound Detection Methods
The selection of a biological matrix is crucial for detecting this compound use, with each having distinct advantages and limitations. Hair analysis offers a significantly longer detection window compared to other methods.
| Parameter | Hair Analysis | Urine Analysis | Blood/Plasma Analysis | Tissue/Organ Analysis |
| Detection Window | Weeks to months (42 to over 100 days) | Short-term (approx. 7 days) | Very short-term (hours to a few days) | Short to medium-term (up to 4 weeks in organs) |
| Sample Type | Hair follicles with roots | Urine | Blood plasma | Liver, muscle, ocular tissues |
| Invasiveness | Non-invasive | Non-invasive | Invasive | Post-mortem |
| Indication | Long-term, cumulative exposure | Recent exposure | Very recent exposure and pharmacokinetics | Recent exposure and residue levels in edible parts |
| Primary Analytical Methods | UPLC-MS/MS, LC-MS/MS, ELISA, GC-MS | UPLC-MS/MS, Lateral Flow Devices (LFD), ELISA | UPLC-MS/MS | HPLC, LC/MS |
Hair analysis provides a historical record of exposure, as this compound and its metabolites are incorporated into the hair shaft during growth. This makes it an ideal matrix for monitoring illegal use over extended periods. In contrast, this compound is rapidly eliminated in urine and plasma. For instance, in cattle, parent this compound in plasma fell below the limits of quantification 5 days after withdrawal. While urine concentrations can be high, they also decline quickly, with studies showing detectability for about two weeks after withdrawal. Tissue analysis, often considered the standard for regulatory purposes at slaughter, has a shorter detection window than hair.
Experimental Protocols
Detailed and validated methodologies are essential for accurate and reproducible detection of this compound.
Protocol 1: this compound Detection in Hair
This protocol is a composite of methodologies described in peer-reviewed studies.
1. Sample Collection:
-
Collect approximately 1 gram of hair, ensuring the roots are attached, from a dense region of the animal (e.g., ears, tail, or back).
2. Sample Preparation:
-
Washing: Pre-wash the hair samples with a 0.1 mol/L sodium dodecyl sulfate solution under ultrasound for 30 minutes, followed by rinsing three times with distilled water to remove external contaminants.
-
Drying: Dry the washed hair samples overnight at 40°C.
-
Pulverization: Cut the dried hair into 1-2 cm lengths. Flash-freeze the hair in liquid nitrogen for 30 seconds and then pulverize it into a fine powder using a mixer mill.
3. Extraction:
-
Weigh 100-200 mg of the hair powder into a centrifuge tube.
-
Add an internal standard (e.g., 50 µL of 100 ng/mL this compound-d3) and 5 mL of 0.1 M HCl.
-
Gently shake the mixture and extract at 60°C for 4 to 24 hours.
-
Centrifuge the mixture at 7000 rpm for 10 minutes.
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE column with 3 mL of methanol and 3 mL of 0.1% formic acid.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with 3 mL of 0.1% formic acid and then 3 mL of methanol.
-
Elute this compound with 3 mL of 5% ammonium methanol.
5. Analysis (UPLC-MS/MS):
-
Dry the eluate under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
-
Inject the reconstituted sample into an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system for quantification. A standard curve is typically constructed in the range of 0.5–50 ng/mL.
Protocol 2: this compound Detection in Urine (Brief Overview)
Urine analysis is commonly used for screening. The process generally involves sample collection, followed by either direct analysis with a lateral flow device for qualitative results or a more complex extraction and cleanup procedure for confirmatory analysis by LC-MS/MS. For quantitative analysis, a deconjugation step using β-glucuronidase is often included to measure total this compound (parent drug and metabolites).
Protocol 3: this compound Detection in Tissues (Brief Overview)
Tissue analysis is typically performed post-mortem. Edible tissues like liver and muscle are homogenized, followed by extraction and cleanup procedures. Analysis is often performed using high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS for confirmation.
Quantitative Data on this compound Detection
The following table
Validating Oral Fluid as a Non-Invasive Sample for Ractopamine Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The demand for non-invasive and efficient methods for monitoring drug residues in food-producing animals is growing. Oral fluid sampling presents a promising alternative to traditional matrices like urine and tissue for ractopamine monitoring in swine. This guide provides an objective comparison of oral fluid performance with other matrices, supported by experimental data, detailed protocols, and visual workflows to aid researchers in validating and implementing this methodology.
Performance Comparison: Oral Fluid vs. Traditional Matrices
Oral fluid offers the significant advantage of antemortem sample collection that is representative of a pen, allowing for earlier intervention if positive cases are detected.[1] While direct comparative studies measuring this compound concentrations in oral fluid, urine, and tissue from the same animals are limited, existing data allows for an assessment of its potential.
Data Summary: this compound Residue Levels
The following tables summarize this compound residue levels found in various swine matrices from controlled studies. This data provides a baseline for understanding the expected concentrations in different sample types.
Table 1: this compound Residue Concentrations in Swine Tissues and Urine
| Sample Matrix | Dosing Regimen | Timepoint | Mean this compound Concentration | Analytical Method |
| Urine | 18 mg/kg this compound HCl in feed for 28 days | Day 7 of feeding | 650.06 ng/mL | HPLC-FLD |
| Kidney | 18 mg/kg this compound HCl in feed for 28 days | Day 7 of feeding | 169.27 ng/g | HPLC-FLD |
| Liver | 18 mg/kg this compound HCl in feed for 28 days | Day 7 of feeding | 46.09 ng/g | HPLC-FLD |
| Muscle | 18 mg/kg this compound HCl in feed for 28 days | Day 7 of feeding | 4.94 ng/g | HPLC-FLD |
| Fat | 18 mg/kg this compound HCl in feed for 28 days | Day 7 of feeding | 3.28 ng/g | HPLC-FLD |
| Serum | 18 mg/kg this compound HCl in feed for 28 days | Day 7 of feeding | 7.48 ng/mL | HPLC-FLD |
| Urine | Meat and bone meal containing 53.5 µg/kg this compound | - | < 1.35 µg/L (1.35 ng/mL) | LC-MS |
| Muscle | Meat and bone meal containing 53.5 µg/kg this compound | - | < 0.5 µg/kg (0.5 ng/g) (LOQ) | LC-MS |
| Kidney | Meat and bone meal containing 53.5 µg/kg this compound | - | < 2.5 µg/kg (2.5 ng/g) (LOQ) | LC-MS |
| Liver | Meat and bone meal containing 53.5 µg/kg this compound | - | < 2.5 µg/kg (2.5 ng/g) (LOQ) | LC-MS |
Table 2: Performance of an Immunoassay for this compound in Porcine Oral Fluid
| Parameter | Value |
| Working Range | 2.5 to 15 ng/mL |
| False Positive Rate (vs. LC-MS/MS) | 1.7% |
| Test Time | 8 minutes |
Source:
Experimental Protocols
Porcine Oral Fluid Sample Collection
This protocol is a synthesis of best practices for collecting oral fluid samples from swine in a pen-based setting.
Materials:
-
100% cotton ropes (3-strand, undyed)
-
Gallon-size plastic bags or single-use plastic boots
-
Sterile, leak-proof collection tubes (e.g., screw-top or snap-cap)
-
Permanent marker
-
Gloves
Procedure:
-
Assemble all necessary supplies before entering the pen to minimize contamination.
-
Hang a 3-foot cotton rope in the pen, away from feeders and waterers to avoid contamination with feed and feces. The rope should be hung securely to a fence or other fixture.
-
Unravel the end of the rope to encourage chewing. For pens with 25 or more pigs, using two ropes is recommended to ensure a representative sample.
-
Allow the pigs to interact with and chew on the rope for approximately 30 minutes, or until the rope is saturated with saliva.
-
Wearing clean gloves, remove the rope from the pen, being careful not to touch it to the floor or other contaminated surfaces.
-
Place the saturated end of the rope into a clean plastic bag or boot.
-
Squeeze the oral fluid from the rope, allowing it to collect in a corner of the bag.
-
Carefully cut a small opening in the corner of the bag and dispense the oral fluid into a sterile collection tube. A minimum of 2.5 mL of oral fluid is recommended for analysis.
-
Securely cap the collection tube and label it clearly with the pen number, date, and time of collection.
-
Chill the samples immediately after collection. For transport to the laboratory, samples should be kept cold in a cooler with ice packs and shipped for same-day delivery if possible. If immediate analysis is not possible, samples can be frozen for later testing, particularly for PCR-based assays.
This compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized workflow for the analysis of this compound in biological samples. Specific parameters will need to be optimized and validated for oral fluid matrices.
a. Sample Preparation (Extraction and Cleanup):
-
Spiking: Add an internal standard (e.g., this compound-d5) to a known volume of the oral fluid sample.
-
Hydrolysis (for total this compound): To measure both free and conjugated this compound, enzymatic hydrolysis using β-glucuronidase/aryl sulfatase is necessary. Incubate the sample with the enzyme solution (e.g., overnight at 37°C).
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the this compound from the sample matrix.
-
Evaporation: Evaporate the extracted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
b. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Separate the analytes on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the precursor ion of this compound and at least two product ions for confirmation.
c. Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area (or height) to that of the internal standard and interpolating from the calibration curve.
Visualizing the Process
This compound Signaling Pathway
This compound acts as a β-adrenergic agonist. Its mechanism of action involves binding to β-adrenergic receptors on the surface of muscle and fat cells, initiating a signaling cascade that leads to increased protein synthesis and decreased fat deposition.
Caption: this compound's β-adrenergic signaling pathway.
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of monitoring this compound using oral fluid samples, from collection through to data analysis.
Caption: Experimental workflow for this compound monitoring.
References
- 1. This compound Test for Porcine Oral Fluid | RACTO-POF [charm.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound residue in tissues and urine from pig fed meat and bone meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Ractopamine in Animal Feed: A Comparative Analysis of Tissue Residue Correlation
An objective guide for researchers, scientists, and drug development professionals on the relationship between ractopamine levels in animal feed and resulting tissue residues, supported by experimental data.
This compound hydrochloride, a beta-adrenergic agonist, is utilized as a feed additive in some countries to enhance leanness and feed efficiency in livestock such as pigs and cattle. Its use, however, is subject to stringent regulatory control and is banned in over 160 nations, including the European Union, China, and Russia, due to concerns about human and animal health. For researchers and professionals in drug development, understanding the direct correlation between the concentration of this compound in animal feed and the subsequent residue levels in edible tissues is critical for safety assessment, regulatory compliance, and the development of detection methodologies.
This guide provides a comparative analysis of scientific studies that have investigated this correlation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Quantitative Data Summary: this compound Feed Levels and Tissue Residues
The following tables summarize the findings from various studies on the concentration of this compound residues in different tissues of swine and cattle relative to the administered feed concentration and withdrawal period.
Table 1: this compound Residues in Swine Tissues
| Feed Concentration (mg/kg) | Duration | Withdrawal Period (days) | Muscle (ng/g) | Liver (ng/g) | Kidney (ng/g) | Reference |
| 18 | 28 days | 0 | 4.94 | 46.09 | 169.27 | |
| 20 | 28 days | 1 | Not Detectable | > Tolerence | > Tolerence |
Table 2: this compound Residues in Cattle Tissues
| Feed Concentration | Duration | Withdrawal Period (days) | Muscle (ng/g) | Liver (ng/g) | Kidney (ng/g) | Reference |
| Group-fed (unspecified) | Not specified | 2 | 0.76 | - | - | |
| Group-fed (unspecified) | Not specified | 4 | 0.43 | - | - | |
| Group-fed (unspecified) | Not specified | 7 | 0.33 | - | - | |
| Dietary | 8 days | 0 | - | 9.3 | 97.5 | |
| Dietary | 8 days | 3 | - | 2.5 | 3.4 | |
| Dietary | 8 days | 7 | - | Undetectable | Undetectable |
Note: Residue levels can vary based on the specific animal, its metabolism, and the analytical methods used. The data presented is a summary from the cited studies.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the residue data. Below are summaries of the typical experimental protocols used to determine this compound residue levels.
Swine Residue Study Protocol
A study investigating the depletion of this compound in swine involved feeding sixty pigs a diet containing 18 mg/kg of this compound hydrochloride twice daily for 28 consecutive days. Tissue and fluid samples were collected at various points. The analytical method for detecting this compound and its metabolites involved extraction, enzymatic digestion, and solid-phase cleanup of the samples. Subsequently, high-performance liquid chromatography with fluorescence detection (HPLC-FLD) was used for quantification. The limits of detection (LOD) for this method were reported as 1 ng/g for tissues and 0.5 ng/mL for urine and serum.
Cattle Residue Depletion Study
In a study on cattle, animals were group-fed this compound, and tissue samples were collected after withdrawal periods of 2, 4, or 7 days. The study aimed to determine the necessary withdrawal time to achieve residue concentrations below tolerance levels. Another study involved feeding cattle dietary this compound for eight consecutive days, with slaughter and tissue collection at 0, 3, and 7-day withdrawal periods. The regulatory method approved by the FDA for swine tissues was utilized to determine this compound concentrations.
Analytical Methodology: LC-MS/MS
A highly selective and precise method for quantifying this compound residues involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is capable of detecting this compound at trace levels, often below the USDA action level of 0.1 parts per billion (ppb). The general procedure includes:
-
Extraction: this compound is extracted from homogenized tissue samples using a solvent like ethyl acetate or acetonitrile.
-
Defatting: A solvent-solvent partition, such as acetonitrile/hexane, is used to remove fats.
-
Quantification and Confirmation: The cleaned-up extract is then analyzed by LC-MS/MS to identify and quantify the amount of this compound present.
Visualizing the Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of Ractopamine in a Laboratory Setting
The proper disposal of Ractopamine is a critical component of laboratory safety and environmental responsibility. Due to its classification as a substance hazardous to the environment, this compound and its associated waste must be managed in strict accordance with local and national regulations to prevent contamination of soil and waterways. Standard procedure dictates that this compound waste should not be discarded down drains or in regular trash. Instead, it must be collected, properly labeled, and disposed of through an approved hazardous waste management service.
Core Disposal Principles
Researchers and laboratory personnel must handle this compound waste with care, utilizing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. The primary goal is to prevent environmental release and ensure the safety of all personnel. All waste disposal activities must comply with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and corresponding state and local agencies.
Regulatory and Safety Information
The following table summarizes key safety classifications and handling precautions for this compound hydrochloride. Waste generators must consult their institution's Environmental Health and Safety (EHS) department and local regulations to ensure complete and accurate classification and disposal procedures.
| Parameter | Information | Source Documents |
| Hazard Classifications | Harmful if swallowed (Acute toxicity - oral, Category 4). May cause an allergic skin reaction (Skin sensitization, Category 1). Harmful if inhaled (Acute toxicity - inhalation, Category 4). | Safety Data Sheet |
| Environmental Hazards | Contains substance(s) which are hazardous to the environment. Do not let product enter drains, waterways, or soil. | Safety Data Sheet |
| Required PPE | Wear protective gloves, protective clothing, eye protection, and face protection. | Safety Data Sheet |
| Disposal Method | Dispose of contents/container to an appropriate treatment and disposal facility or approved waste disposal plant in accordance with applicable laws and regulations. | Safety Data Sheet |
| Spill Cleanup | Absorb spillage with inert material. Prevent further leakage if safe to do so. Clean the spillage area thoroughly with plenty of water. Do not flush into surface water. | Safety Data Sheet |
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a direct, step-by-step guide for the safe handling and disposal of this compound waste streams within a research environment.
Step 1: Identify and Segregate this compound Waste
-
Immediately identify all materials that have come into contact with this compound.
-
Segregate waste into distinct, clearly labeled containers based on its physical form:
-
Unused or Expired this compound: Keep in its original, tightly closed container.
-
Contaminated Solids: Includes items like gloves, bench paper, pipette tips, and contaminated glassware. Collect these in a designated, puncture-resistant hazardous waste container.
-
Contaminated Liquids: Includes aqueous solutions or organic solvents containing this compound. Collect in a compatible, leak-proof hazardous waste container. Do not mix aqueous and organic waste streams.
-
Step 2: Properly Label All Waste Containers
-
Label every waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first piece of waste was added to the container (accumulation start date).
-
Ensure all components of liquid waste mixtures are listed with their approximate percentages.
Step 3: Store Waste in a Designated Area
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep all waste containers tightly closed except when adding waste.
Step 4: Manage Empty this compound Containers
-
Regulations regarding the disposal of empty containers that held hazardous materials can be complex.
-
Some regulations require triple-rinsing, with the rinsate collected as hazardous waste. Other guidelines state that containers of acutely toxic waste should not be rinsed and must be managed as hazardous waste.
-
Action: Do not rinse empty this compound containers. Manage the empty, unrinsed container as hazardous waste and consult with your institution's EHS department for specific guidance.
Step 5: Arrange for Professional Disposal
-
Once a waste container is full or has reached the storage time limit (typically up to 12 months, but this can vary), contact your institution's EHS department to arrange for a waste pickup.
-
Complete all required waste disposal forms as provided by your EHS office.
-
Waste will be collected by a licensed hazardous waste disposal company for final treatment and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling Protocols for Ractopamine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of ractopamine is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial due to its potential for harm if swallowed, inhaled, or if it comes into contact with skin.[1][2] The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Respirator | Use a NIOSH (US) or EN 166 (EU) approved respirator.[2][3] A laboratory fume hood or other local exhaust ventilation is necessary.[3] For situations with potential for dust or aerosol formation, a filtering half mask or a half mask with appropriate filters is required. |
| Hands | Chemical-resistant gloves | Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for leaks or holes before each use. Wash and dry hands after removing gloves. |
| Eyes | Safety goggles or face shield | Wear tightly fitting safety goggles with side-shields. In situations with a risk of splashing, a full face shield should be worn in addition to goggles. |
| Body | Protective clothing | Wear a lab coat, long-sleeved shirt, and long pants. For tasks with a higher risk of contamination, fire/flame resistant and impervious clothing or coveralls are recommended. |
| Feet | Closed-toe shoes | Leather or canvas shoes are not suitable. Chemical-resistant boots should be worn, with pant legs outside the boots to prevent chemicals from entering. |
Operational Procedures: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow outlines the correct sequence.
Disposal Plan for this compound-Contaminated Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All disposals must adhere to local, state, and federal regulations.
Disposal Workflow:
Key Disposal Steps:
-
Collection : Immediately place all contaminated disposables, including gloves, wipes, and empty containers, into a designated hazardous waste container that is clearly labeled "Hazardous Waste - this compound".
-
Unused Product : Unused this compound should be disposed of as hazardous waste and not poured down the drain or mixed with general trash.
-
Decontamination : Decontaminate work surfaces after handling this compound. This compound is soluble in water, so a thorough wash with soap and water is effective for cleaning equipment and surfaces.
-
Regulatory Compliance : Ensure that all disposal practices are in strict accordance with applicable laws and regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
